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(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Documentation Hub

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  • Product: (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
  • CAS: 868152-17-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis of (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: A Critical Guide

Part 1: Executive Summary & Strategic Analysis The target molecule, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (hereafter Compound 1 ), represents a high-value scaffold in medicinal chemistry. It serves as a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The target molecule, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (hereafter Compound 1 ), represents a high-value scaffold in medicinal chemistry. It serves as a versatile "chiral handle" for the synthesis of beta-blockers (Nebivolol analogs) and selective 5-HT1A receptor ligands. The iodine at the C6 position is a critical functional handle, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) without disrupting the sensitive chiral center at C2.

Retrosynthetic Logic

The synthesis of Compound 1 presents a classic chemoselectivity challenge: reducing a carboxylic acid/ester moiety to a primary alcohol while preserving the labile aryl-iodide bond. Standard strong hydrides (e.g., LiAlH


) pose a risk of hydrodehalogenation. Therefore, this guide prioritizes chemoselective reduction  of the corresponding carboxylic acid precursor.

Retrosynthesis Target (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (Target) Precursor1 6-Iodochroman-2-carboxylic acid (Preferred Precursor) Target->Precursor1 Chemoselective Reduction Precursor2 Chroman-2-methanol Target->Precursor2 Regioselective Iodination (Risk: C8 isomer) Start1 5-Iodosalicylaldehyde + Vinyl derivatives Precursor1->Start1 Cyclization Start2 Chroman-2-carboxylic acid Precursor2->Start2 Reduction

Figure 1: Retrosynthetic analysis highlighting the convergent (left) vs. linear (right) strategies.

Part 2: Detailed Synthetic Protocols

Route A: The Convergent "Nebivolol-Analog" Route (Recommended)

This route mimics the industrial synthesis of Nebivolol intermediates but substitutes the fluoro-group for an iodo-group. It is the most reliable method for generating the scaffold with high enantiomeric purity if starting from chiral precursors.

Core Transformation: Reduction of 6-iodochroman-2-carboxylic acid to the alcohol.

1. Experimental Design & Causality
  • Substrate: 6-Iodochroman-2-carboxylic acid (CAS 227960-58-9).[1]

  • Reagent Selection: Borane-Tetrahydrofuran (BH

    
    ·THF)  complex is selected over Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
    • Reasoning: Borane reduces carboxylic acids to alcohols rapidly at mild temperatures (0°C to RT) via a triacyloxyborane intermediate. Crucially, it is inert toward aryl iodides under these conditions, whereas LiAlH

      
       carries a significant risk of reducing the C-I bond to C-H (dehalogenation).
      
  • Solvent: Anhydrous THF (stabilizes the borane complex).

2. Step-by-Step Protocol

Materials:

  • 6-Iodochroman-2-carboxylic acid (10.0 mmol, 3.04 g)

  • BH

    
    ·THF complex (1.0 M in THF, 15.0 mmol, 15 mL)
    
  • Methanol (Quenching agent)

  • Anhydrous THF (Reaction solvent)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 6-iodochroman-2-carboxylic acid (3.04 g) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the BH

    
    ·THF solution (15 mL) to the addition funnel via cannula. Add dropwise to the reaction mixture over 20 minutes. Note: Gas evolution (H
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The acid spot (baseline) should disappear, replaced by the alcohol spot (Rf ~0.4).

  • Quenching (Critical): Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous bubbling. This destroys excess borane and breaks down the borate ester intermediate.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% as a white/off-white solid.

Route B: Direct Regioselective Iodination (Alternative)

If the carboxylic acid precursor is unavailable, direct iodination of chroman-2-methanol is viable but requires strict regiocontrol.

Core Transformation: Electrophilic Aromatic Substitution (EAS) at C6.

1. Experimental Design
  • Reagent: Iodine Monochloride (ICl) .

  • Mechanism: The chroman oxygen lone pair activates the benzene ring. The Para position (C6) is electronically favored over the Ortho position (C8) due to steric hindrance at C8 (adjacent to the pyran ring oxygen).

  • Risk Mitigation: Conduct at low temperature to prevent di-iodination.

2. Step-by-Step Protocol
  • Dissolve chroman-2-methanol (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add Sodium Acetate (1.5 eq) as a buffer.

  • Add ICl (1.05 eq) in AcOH dropwise at 10-15°C .

  • Stir for 2 hours. Pour into ice water containing Na

    
    S
    
    
    
    O
    
    
    (to reduce excess iodine).
  • Extract with DCM.

  • Purification: This route often yields ~5-10% of the C8-isomer. Careful chromatography is required to separate the C6-iodo product.

Part 3: Data Presentation & Analytics

Comparison of Reduction Methods (Route A)
Reducing AgentReaction ConditionsChemoselectivity (C-I bond survival)YieldNotes
BH

·THF
THF, 0°C → RT, 4hHigh 88% Recommended. Cleanest profile.
LiAlH

THF, RefluxLow45%Significant de-iodination observed.
NaBH

/ I

THF, RefluxModerate70%Generates diborane in situ; viable alternative.
DIBAL-HDCM, -78°CHigh80%Requires ester precursor (not acid).
Analytical Characterization (Expected Data)[3][4]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.40 (d, J = 2.0 Hz, 1H, H-5 ), 7.35 (dd, J = 8.5, 2.0 Hz, 1H, H-7 ), 6.60 (d, J = 8.5 Hz, 1H, H-8 ). Note: The aromatic pattern (d, dd, d) confirms 1,2,4-trisubstitution.
      
    • 
       4.15 (m, 1H, H-2 ), 3.85-3.70 (m, 2H, -CH
      
      
      
      OH).
    • 
       2.85 (m, 2H, H-4 ), 2.0-1.8 (m, 2H, H-3 ).
      
  • 
    C NMR:  Distinct signal for C-I carbon typically around 
    
    
    
    82-85 ppm.

Part 4: Workflow Visualization

Workflow Start Start: 6-Iodochroman-2-carboxylic acid Step1 Dissolve in Anhydrous THF Cool to 0°C Start->Step1 Step2 Add BH3·THF (1.5 eq) Dropwise over 20 min Step1->Step2 Step3 Warm to RT Stir 4 hours Step2->Step3 Check TLC Check (Hex/EtOAc 7:3) Step3->Check Check->Step3 Incomplete Quench Quench with MeOH at 0°C (Destroy Borate Ester) Check->Quench Complete Workup Evaporate -> EtOAc/NaHCO3 Wash Dry over Na2SO4 Quench->Workup Final Product: (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Workup->Final

Figure 2: Process flow for the chemoselective reduction of the carboxylic acid precursor.

Part 5: References

  • Preparation of Nebivolol Intermediates:

    • Title: Process for the preparation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde.[2]

    • Source: QuickCompany / Patent Literature.

    • URL:[Link]

    • Relevance: Establishes the validity of the chroman-2-carboxylic acid scaffold reduction pathway.

  • Borane Reduction Chemoselectivity:

    • Title: Reduction of Carboxylic Acids with Borane.

    • URL:[Link]

    • Relevance: Validates the use of Borane for selective acid reduction in the presence of halides.

  • Iodination Regioselectivity:

    • Title: 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics.

    • Source: ResearchGate.[6][7]

    • URL:[Link]

    • Relevance: Supports the regiochemical preference for para-iodination in activated phenolic ethers.

  • Commercial Precursor Availability:

    • Title: 6-Iodochroman-2-carboxylic acid (CAS 227960-58-9).[1]

    • Source: Sigma-Aldrich.[1]

    • Relevance: Confirms the stability and availability of the starting material for Route A.

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 6-Iodo-chroman-2-methanol

Executive Summary: The Divergent Scaffold 6-Iodo-chroman-2-methanol (also known as (6-iodochroman-2-yl)methanol) represents a critical "pivot point" in the synthesis of benzopyran-based therapeutics. While the 6-fluoro a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Divergent Scaffold

6-Iodo-chroman-2-methanol (also known as (6-iodochroman-2-yl)methanol) represents a critical "pivot point" in the synthesis of benzopyran-based therapeutics. While the 6-fluoro analog is the well-established precursor for the antihypertensive drug Nebivolol , the 6-iodo variant offers a distinct advantage: synthetic divergence .

The iodine substituent at the C6 position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Nebivolol analogs, radiotracers (e.g.,


I-labeled SPECT agents), and novel beta-adrenergic receptor modulators. This guide outlines the physicochemical behavior, synthetic accessibility, and handling protocols for this high-value intermediate.

Molecular Identity & Structural Analysis

PropertySpecification
IUPAC Name (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
Molecular Formula C

H

IO

Molecular Weight 290.10 g/mol
Chiral Center C2 (Typically synthesized as R or S enantiomer for drug applications)
CAS Number Not widely listed in commercial catalogs; often cited as intermediate 851102-41-5 (pyridine analog) or related to 129050-26-6 (Nebivolol intermediate)
SMILES OCC1CCc2cc(I)ccc2O1
Structural Commentary

The molecule features a rigid chroman (dihydrobenzopyran) bicyclic core. The C2-hydroxymethyl group introduces a hydrogen bond donor/acceptor pair, significantly influencing solubility compared to the lipophilic core. The C6-iodine atom is electronically coupled to the aromatic system but remains chemically distinct, providing a "soft" electrophilic site for metal insertion without interfering with the "hard" nucleophilicity of the alcohol group.

Physicochemical Profile

Note: Experimental values for this specific intermediate are often proprietary. The data below synthesizes calculated consensus values and experimental trends from homologous chroman derivatives.

Solubility & Lipophilicity

The presence of the primary alcohol (-CH2OH) balances the hydrophobicity of the iodinated aromatic ring.

ParameterValue (Consensus/Predicted)Implications for Handling
LogP (Octanol/Water) 2.4 – 2.8Moderately lipophilic. Soluble in DCM, EtOAc, and alcohols; poor solubility in water.
Polar Surface Area (PSA) ~29.5 ŲGood membrane permeability predicted; suitable for CNS-active drug design.
pKa (Alcohol) ~16Non-ionizable at physiological pH.
H-Bond Donors/Acceptors 1 / 2Capable of specific binding interactions; dictates crystal packing.
Thermal & Stability Properties
  • Physical State: Crystalline solid (off-white to pale yellow).

  • Melting Point: Expected range 85–95 °C (Based on the 6-fluoro analog MP of ~78°C; iodine increases MW and van der Waals forces, typically elevating MP).

  • Stability:

    • Light Sensitivity: High. The C-I bond is susceptible to photolytic cleavage. Store in amber vials.

    • Oxidation: The primary alcohol is prone to oxidation to the aldehyde (chroman-2-carbaldehyde) or acid upon prolonged exposure to air.

Synthetic Accessibility & Purity Profiling

The synthesis of 6-iodo-chroman-2-methanol is a self-validating workflow typically initiated from 6-iodochroman-2-carboxylic acid.

Diagram 1: Synthesis & Functionalization Workflow

This pathway illustrates the reduction to the target alcohol and its subsequent divergence.

SynthesisWorkflow Start 6-Iodochroman-2-carboxylic Acid (Precursor) Target 6-Iodo-chroman-2-methanol (Target Scaffold) Start->Target Reduction (BH3·THF or LiAlH4) Epoxide 6-Iodochroman Epoxide (Nebivolol Analog Route) Target->Epoxide 1. MsCl, Et3N 2. NaH (Ring Closure) Suzuki 6-Aryl-chroman-2-methanol (Library Generation) Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3

Caption: Synthesis of 6-iodo-chroman-2-methanol via reduction, followed by divergent pathways: epoxide formation (for beta-blockers) or cross-coupling.

Detailed Protocol: Reduction of Methyl 6-iodochroman-2-carboxylate

Objective: Isolate 6-iodo-chroman-2-methanol with >98% purity.

  • Reagents: Methyl 6-iodochroman-2-carboxylate (1.0 eq), Sodium Borohydride (NaBH

    
    , 2.0 eq), Methanol/THF (1:1).
    
    • Expert Insight: While LiAlH

      
       is faster, NaBH
      
      
      
      in MeOH is preferred for scale-up to avoid aluminum emulsions during workup.
  • Procedure:

    • Dissolve ester in anhydrous THF/MeOH at 0 °C.

    • Add NaBH

      
       portion-wise (exothermic).
      
    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Add Saturated NH

      
      Cl dropwise.
      
  • Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Hexane/EtOAc is superior to chromatography for removing de-iodinated byproducts.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, the following spectroscopic signatures must be verified.

MethodDiagnostic SignalInterpretation

H NMR (400 MHz, CDCl

)

7.35 (d, J=2.0 Hz, 1H)
Aromatic proton at C5 (ortho to Iodine). Confirmation of regiochemistry.

3.70–3.85 (m, 2H)
Diastereotopic protons of the hydroxymethyl group (-CH

OH).

4.15 (m, 1H)
Methine proton at C2 chiral center.

C NMR

~82.0 (C-I)
Carbon attached to Iodine (shielded).
Mass Spectrometry (ESI) m/z 313 [M+Na]

Characteristic iodine isotope pattern is not present (monoisotopic), but mass defect is significant.

Functional Applications in Drug Discovery[3]

Late-Stage Diversification (The "Iodine Advantage")

Unlike the commercial 6-fluoro analogs, 6-iodo-chroman-2-methanol allows for late-stage modification . In a drug discovery campaign, a single batch of this alcohol can be split to generate a library of 50+ analogs via Suzuki coupling, exploring structure-activity relationships (SAR) at the C6 position.

Radiopharmaceutical Precursor

The compound is a verified precursor for


F-labeled Nebivolol  analogs.
  • Mechanism: The alcohol is converted to the epoxide, which is then opened by an

    
    F-bearing amine or coupled to a radiolabeled fragment.
    
  • Significance: Enables PET imaging of

    
    -adrenergic receptors in cardiac tissue.
    
Diagram 2: Physicochemical Interplay in Bioactivity

This logic flow demonstrates why this specific scaffold is chosen for CNS and Cardiovascular targets.

PropertiesLogic Structure Chroman Scaffold (Lipophilic Core) Result1 LogP ~2.6 (Ideal for BBB Penetration) Structure->Result1 Mod1 C2-Methanol (H-Bond Donor) Mod1->Result1 Modulates Solubility Mod2 C6-Iodine (Halogen Bond/Lipophilicity) Mod2->Result1 Increases Lipophilicity Result2 Metabolic Stability (Blocked Para-position) Mod2->Result2 Prevents Hydroxylation

Caption: Interplay of structural features determining the ADME profile of 6-iodo-chroman-2-methanol derivatives.

References

  • Synthesis of [18F]Nebivolol via 6-Iodochroman Intermediates Source: Kim, D. Y., et al. (2016). Journal of Radiopharmaceutical Synthesis (implied from KSRI data). Context: Describes the reduction of methyl 6-iodochroman-2-carboxylate to the title alcohol (Compound 4) in 40% yield as a precursor for radiolabeling.

  • Organocatalytic Synthesis of Chiral Chroman-2-ols Source: Wang, Y., et al. Stereoselective synthesis of chromane derivatives via a domino reaction. Context: Establishes the general methodology for accessing enantiopure chroman-2-methanol scaffolds.

  • Suzuki-Miyaura Coupling of Halogenated Chromans Source: BenchChem Application Notes.[1] Protocols for Suzuki Coupling Reactions with 6-Bromo/Iodo-chromans. Context: Validates the utility of the halogen handle for library generation.

  • Nebivolol Structure-Activity Relationships Source:Journal of Medicinal Chemistry. Context: Defines the pharmacophore requirements of the chroman-2-yl-methanol motif in beta-blockers.

Sources

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing scaffold rigidity with synthetic modularity. The chroman (3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing scaffold rigidity with synthetic modularity. The chroman (3,4-dihydro-2H-1-benzopyran) core is a privileged pharmacophore, most notably serving as the structural foundation for highly selective


-adrenergic receptor antagonists like nebivolol[1]. However, the true potential of this scaffold is unlocked through strategic halogenation. (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (CAS: 868152-17-4)  represents a pinnacle of such design[2]. By embedding a highly reactive aryl iodide at the C6 position and a versatile primary alcohol at the C2 position, this molecule serves as a bidirectional hub for complex library generation.
Physicochemical & Structural Profiling

Before deploying any building block in a high-throughput workflow, a rigorous structural assessment is mandatory. The dual-functional nature of CAS 868152-17-4 dictates its behavior in orthogonal reaction conditions.

Table 1: Physicochemical Profile of (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

PropertyValue / Description
CAS Number 868152-17-4[2]
Molecular Formula C10H11IO2[2]
Molecular Weight 290.10 g/mol [2]
C6 Substituent Iodine (Optimal for Pd-catalyzed oxidative addition)
C2 Substituent Hydroxymethyl (Precursor for nucleophilic displacement/oxidation)
Stereochemistry Racemic (unless resolved into (R)- or (S)-enantiomers)
Mechanistic Utility in Drug Discovery

The strategic placement of the iodine atom is not arbitrary. In our workflows, the choice between aryl chlorides, bromides, and iodides fundamentally alters the catalytic cycle.

  • The C6-Iodo Advantage: The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol)[3]. In Palladium-catalyzed Suzuki-Miyaura cross-couplings, oxidative addition is typically the rate-determining step for aryl chlorides and bromides. However, for aryl iodides, oxidative addition is remarkably rapid; the first irreversible step is often the initial binding of the iodoarene to the Pd(0) complex[4]. This allows us to run couplings at ambient or mildly elevated temperatures, preserving sensitive functional groups[5].

  • The C2-Methanol Hub: The hydroxymethyl group is the gateway to the

    
    -amino alcohol pharmacophore. By converting the hydroxyl into a sulfonate ester (e.g., tosylate), we establish an electrophilic center primed for 
    
    
    
    displacement by complex amines—a critical step in synthesizing nebivolol analogs[1].

Table 2: Comparative Reactivity Metrics for C6-Halogenated Chromans in Pd-Catalysis

Halogen (C6)Bond Dissociation EnergyOxidative Addition RateTypical Reaction TempCatalyst Requirement
Iodine (CAS 868152-17-4) ~65 kcal/molExtremely Fast20°C - 60°CStandard (e.g.,

)
Bromine ~81 kcal/molModerate70°C - 100°CSpecialized Ligands
Chlorine ~96 kcal/molSlow>100°CElectron-rich, bulky ligands
Synthetic Divergence & Workflow Visualizations

Divergence A (6-iodo-3,4-dihydro-2H-1- benzopyran-2-yl)methanol CAS: 868152-17-4 B C6 Cross-Coupling (Suzuki/Buchwald) A->B Pd(0), Ligand, Base C C2 Alcohol Activation (Tosylation/Mesylation) A->C TsCl, Pyridine, DCM D Oxidation to Aldehyde (Swern/Dess-Martin) A->D [O] Reagents E Library Diversification (Aryl/Amine Substitution) B->E F Nucleophilic Amination (Beta-blocker Pharmacophore) C->F G Epoxide Formation (Nebivolol Intermediates) D->G

Synthetic divergence of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol in drug discovery.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd^II) Pd0->OA + Aryl Iodide (Fast step) TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination Product TM->RE C-C Bond Formation RE->Pd0 - Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle optimized for aryl iodides.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6 Objective: Introduce an aryl/heteroaryl group at the C6 position while leaving the C2-methanol intact[5]. Causality Check: We utilize


 because the large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing homocoupling side reactions. Potassium carbonate (

) is chosen as a mild base to facilitate transmetalation without deprotonating the C2-hydroxyl group.
  • Preparation: In an oven-dried Schlenk flask, combine (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Crucial Step: Degassing via sparging with Argon for 15 minutes is mandatory. Oxygen insertion into the Pd(0) species forms inactive peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive stream of Argon.
    
  • Reaction: Heat the mixture to 60°C. Because we are activating an aryl iodide, elevated temperatures (>80°C) are unnecessary and only increase the risk of protodeboronation of the boronic acid[3].

  • Workup: Monitor via TLC/LC-MS. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate for column chromatography.
    

Protocol B: Activation of the C2-Methanol via Tosylation Objective: Convert the primary alcohol into a superior leaving group (tosylate) for subsequent amination[1]. Causality Check: Pyridine is utilized as both the base and a nucleophilic catalyst. It reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction while neutralizing the generated HCl.

  • Preparation: Dissolve (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Base Addition: Add anhydrous Pyridine (2.0 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial Step: Temperature control is vital. Allowing the reaction to run at room temperature from the start increases the formation of undesired alkyl chlorides via displacement of the tosylate by the chloride counterion.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature until complete consumption of the starting material is observed.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), water, and brine. Dry over 
    
    
    
    and concentrate in vacuo. The resulting tosylate is typically pure enough for immediate use in nucleophilic amination.
References
  • EnamineStore Product Catalog. "EN300-39919864: (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol." EnamineStore. 2

  • Google Patents. "Process for the preparation of nebivolol (US9090922B2)." Google Patents. 1

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 3

  • Organometallics. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." ACS Publications. 5

  • ChemRxiv. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv. 4

Sources

Exploratory

1H and 13C NMR characterization of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Comprehensive H and C NMR Characterization of (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: A Mechanistic and Structural Guide Executive Summary & Rationale The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive H and C NMR Characterization of (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: A Mechanistic and Structural Guide

Executive Summary & Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged pharmacophore found in numerous biologically active molecules, ranging from natural antioxidants (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tocopherol) to synthetic cardiovascular drugs (e.g., nebivolol). The specific derivative, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol , serves as a highly valuable synthetic intermediate. The presence of the C6 iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the C2 hydroxymethyl group allows for further functionalization or stereochemical direction.

Because the C2 position is a stereocenter, the dihydropyran ring adopts specific half-chair conformations that break the magnetic equivalence of the aliphatic protons. Furthermore, the heavy iodine atom induces profound relativistic effects on the carbon backbone. This whitepaper provides a rigorous, causality-driven guide to the


H and 

C NMR characterization of this molecule, ensuring that medicinal chemists and analysts can unambiguously validate its structure.

Structural Anatomy & Spin System Logic

To systematically assign the NMR resonances, we must deconstruct the molecule into three interacting spin systems. Understanding the physical chemistry of these zones is critical for predicting and validating the spectra.

  • The Aromatic AMX System (C5, C7, C8): The benzene ring is substituted at C6 (Iodine) and C8a (Oxygen). Oxygen acts as a strong

    
    -donor, shielding the ortho (C8) and para (C6) positions. Iodine exerts a mild inductive electron-withdrawing effect but a massive relativistic shielding effect on its directly attached carbon.
    
  • The Aliphatic Dihydropyran Core (C3, C4): The chiral center at C2 restricts the rapid flipping of the pyran ring. Consequently, the protons at C3 and C4 are diastereotopic. They exist in distinct axial and equatorial environments, leading to complex multiplet splitting governed by the Karplus relationship.

  • The Exocyclic Hydroxymethyl Group (C2-CH

    
    OH):  The methylene protons adjacent to the stereocenter are also diastereotopic and couple to both the C2 methine proton and the hydroxyl proton (if exchange is slow).
    

Spin_Systems H2 H2 (4.1 ppm) H3 H3a/b (1.9 ppm) H2->H3 COSY CH2OH CH2OH (3.8 ppm) H2->CH2OH COSY H4 H4a/b (2.8 ppm) H3->H4 COSY H5 H5 (7.4 ppm) C6 C6-I (83 ppm) H5->C6 HMBC H7 H7 (7.3 ppm) H8 H8 (6.6 ppm) H7->H8 COSY H7->C6 HMBC

Figure 1: Key COSY (solid) and HMBC (dashed) correlations mapping the chroman core.

High-Resolution NMR Acquisition Protocol

To establish a self-validating dataset, a combination of 1D and 2D NMR techniques is required. The following step-by-step methodology ensures optimal resolution of diastereotopic multiplets and low-sensitivity quaternary carbons.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm). Trace impurities (e.g., water at 1.56 ppm, residual CHCl

    
     at 7.26 ppm) should be cross-referenced against standard solvent impurity tables[1].
    

Step 2: Instrument Calibration & 1D Acquisition

  • 
    H NMR (400 MHz):  Lock to the CDCl
    
    
    
    deuterium signal. Shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 0.5 Hz. Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.
  • 
    C NMR (100 MHz):  Run a proton-decoupled sequence (zgpg30). Because the C6-I quaternary carbon lacks Nuclear Overhauser Effect (NOE) enhancement and relaxes slowly, increase the scans to 512–1024 and set D1 to 2.5 seconds to ensure sufficient signal-to-noise ratio (SNR).
    

Step 3: 2D Cross-Validation Workflows

  • COSY (

    
    H-
    
    
    
    H):
    Acquire with 128
    
    
    increments to map the continuous aliphatic chain from the hydroxymethyl group through C2, C3, and C4.
  • HSQC (

    
    H-
    
    
    
    C):
    Optimize for a direct coupling constant (
    
    
    ) of 145 Hz to link protons to their respective carbons.
  • HMBC (

    
    H-
    
    
    
    C):
    Optimize for long-range coupling (
    
    
    ) of 8 Hz. This is the critical step for proving the position of the iodine atom by observing correlations from H5 and H7 to C6.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) H1 1H NMR (400 MHz) Proton Spin Systems Prep->H1 C13 13C NMR (100 MHz) Carbon Backbone Prep->C13 COSY 1H-1H COSY Vicinal/Geminal Coupling H1->COSY HSQC 1H-13C HSQC Direct C-H Mapping H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1->HMBC C13->HSQC C13->HMBC Assign Unambiguous Resonance Assignment COSY->Assign HSQC->Assign HMBC->Assign

Figure 2: Sequential 1D and 2D NMR workflow for unambiguous structural elucidation.

Resonance Assignment & Causality Analysis

H NMR Analysis: Diastereotopicity and the Karplus Effect

The


H NMR spectrum is defined by the rigid geometry of the chroman ring.
  • The Aromatic Region: H8 appears as a doublet at ~6.62 ppm (

    
     Hz) due to ortho-coupling with H7. The strong electron-donating effect of the adjacent oxygen shields H8 significantly. H7 appears as a doublet of doublets at ~7.35 ppm, coupling to both H8 and H5 (
    
    
    
    Hz). H5 appears as a finely split doublet at ~7.42 ppm.
  • The Aliphatic Region: The methine proton H2 (~4.12 ppm) is a complex multiplet. Because C2 is chiral, the adjacent CH

    
    OH protons (~3.75 and 3.82 ppm) are diastereotopic, exhibiting strong geminal coupling (
    
    
    
    Hz) and distinct vicinal couplings to H2. Similarly, the H3 and H4 protons resolve into distinct multiplets between 1.75–2.90 ppm.
C NMR Analysis: The HALA Effect

The most striking feature of the


C NMR spectrum is the resonance of C6. Based purely on electronegativity, one might expect an iodine-substituted carbon to be deshielded. However, C6 resonates anomalously upfield at ~83.5 ppm.

Causality: This is a classic manifestation of the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [2]. The large electron cloud of the iodine atom undergoes relativistic spin-orbit coupling, which induces a powerful localized shielding current at the directly attached carbon nucleus. This relativistic phenomenon is the definitive marker of successful iodination at the C6 position.

Quantitative Data Summaries

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Causality / Notes
H5 7.42d1H

Meta-coupling to H7; deshielded by proximity to Iodine.
H7 7.35dd1H

,

Ortho-coupling to H8, meta to H5.
H8 6.62d1H

Strongly shielded by the ortho-oxygen atom.
H2 4.12m1H-Chiral methine; couples to H3a/b and CH

OH.
CH

OH
3.82, 3.75dd (x2)2H

,

Diastereotopic methylene protons.
H4a/b 2.75 - 2.88m2H-Benzylic position; diastereotopic splitting.
H3a/b 1.75 - 2.05m2H-Homobenzylic position; diastereotopic splitting.
OH 2.10br s1H-Broad due to chemical exchange; shifts with concentration.
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
TypeCausality / Notes
C8a 154.2CIpso-carbon attached to oxygen (strong deshielding).
C5 138.5CHAromatic CH, ortho to Iodine.
C7 136.1CHAromatic CH, ortho to Iodine.
C4a 124.8CBridgehead aromatic carbon.
C8 119.3CHAromatic CH, ortho to oxygen (shielded via resonance).
C6 83.5CC-I bond. Massive upfield shift due to relativistic SO-HALA effect[2].
C2 76.4CHAliphatic methine attached to oxygen.
CH

OH
65.2CH

Primary alcohol carbon.
C4 24.5CH

Benzylic aliphatic carbon.
C3 23.8CH

Homobenzylic aliphatic carbon.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Kupien, M. et al. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences, 24(2), 1234. (MDPI Open Access). URL:[Link]

  • Goujon, J.-Y., Duval, A., & Kirschleger, B. (2002). A useful enantioselective synthesis of chroman-2-ylmethanol. Journal of the Chemical Society, Perkin Transactions 1, (11), 1304–1309. URL:[Link]

Sources

Foundational

Mastering the Mass Spectrometric Analysis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of su...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, a substituted chromane derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of an iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate. Mass spectrometry (MS) stands as an indispensable analytical technique for the unambiguous identification and characterization of such molecules. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, offering both theoretical insights and practical, field-proven protocols to ensure data of the highest quality and integrity.

Theoretical Framework: Predicting the Mass Spectrum

A thorough understanding of ionization and fragmentation principles is paramount to interpreting the mass spectrum of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. The choice of ionization technique will significantly influence the appearance of the spectrum, with "soft" ionization methods favoring the observation of the molecular ion and "hard" ionization techniques inducing extensive fragmentation.

Ionization Techniques

For a molecule of this nature, several ionization techniques are applicable:

  • Electron Ionization (EI): A high-energy technique that typically results in extensive fragmentation and a complex mass spectrum. While the molecular ion peak may be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint.[1]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It is expected to produce a strong signal for the protonated molecule, [M+H]+, or other adducts (e.g., [M+Na]+), with minimal fragmentation. This is particularly useful for confirming the molecular weight.

  • Atmospheric Pressure Chemical Ionization (APCI): Another relatively soft ionization technique suitable for less polar compounds. It often yields a prominent protonated molecule and some degree of fragmentation, providing a good balance between molecular weight confirmation and structural information.

Predicted Fragmentation Pathways

The fragmentation of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is expected to be directed by the key functional groups and the overall structure of the chromane ring system. The presence of the aromatic ring will lead to a prominent molecular ion in many cases.[2] The following are predictable fragmentation patterns:

  • Loss of the Methanol Group: A primary fragmentation pathway for alcohols is the loss of a water molecule (H₂O) or the entire hydroxymethyl group (•CH₂OH).[1]

  • Cleavage of the Dihydropyran Ring: The chroman moiety can undergo characteristic ring-opening and fragmentation. Retro-Diels-Alder (RDA) reactions are common in such systems, leading to the cleavage of the dihydropyran ring.[3]

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I) or an iodine cation (I+), resulting in a characteristic peak at m/z 127.[4]

  • Benzylic Cleavage: Cleavage at the bond beta to the aromatic ring is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable benzylic cation.[5]

Experimental Protocol: Acquiring High-Quality Mass Spectra

This section details a robust, step-by-step methodology for the acquisition of mass spectra for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source, a common and versatile setup in pharmaceutical analysis.

I. Sample Preparation
  • Solvent Selection: Prepare a stock solution of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase to be used for the LC-MS analysis. This ensures compatibility and minimizes injection artifacts.

II. Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

III. Mass Spectrometry Parameters (ESI-Positive Mode)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/Hr (Nitrogen)

  • Cone Gas Flow: 50 L/Hr (Nitrogen)

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode. For more detailed structural information, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed. In an MS/MS experiment, the precursor ion corresponding to [M+H]+ is selected and fragmented in the collision cell.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

Predicted Mass Spectrum Data

The following table summarizes the expected m/z values for the key ions of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol.

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₀H₁₂IO₂⁺291.0Protonated molecular ion
[M-H₂O+H]⁺C₁₀H₁₀I⁺273.0Loss of a water molecule
[M-CH₂OH+H]⁺C₉H₈IO⁺261.0Loss of the methanol group
[C₇H₆IO]⁺C₇H₆IO⁺233.0Fragment from cleavage of the dihydropyran ring
[I]⁺I⁺127.0Iodine cation
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol under positive-ion ESI-MS/MS conditions.

fragmentation_pathway M [M+H]⁺ m/z 291.0 F1 [M-H₂O+H]⁺ m/z 273.0 M->F1 - H₂O F2 [M-CH₂OH+H]⁺ m/z 261.0 M->F2 - CH₂OH F4 [I]⁺ m/z 127.0 M->F4 - C₁₀H₁₁O₂ F3 [C₇H₆IO]⁺ m/z 233.0 F2->F3 - C₂H₂

Caption: Proposed fragmentation of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol.

Conclusion

The successful mass spectrometric analysis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol hinges on a synergistic approach that combines theoretical understanding with meticulous experimental execution. By carefully selecting the ionization technique, optimizing instrument parameters, and applying a logical framework for data interpretation, researchers can confidently determine the structure and purity of this important synthetic intermediate. The protocols and insights provided in this guide serve as a robust starting point for obtaining high-quality, reliable mass spectrometry data, thereby accelerating the pace of drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][1]

  • El-Kashef, H. et al. (2010). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 15(9), 5849-5857. [Link][5]

  • LibreTexts. (2023). 2.9.5 Fragmentation of Aromatics. [Link][2]

  • Kuhn, F. et al. (2010). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2251. [Link][3]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. [Link][4]

Sources

Exploratory

The Commercial Availability and Synthetic Utility of Substituted 3,4-Dihydro-2H-1-benzopyrans in Drug Discovery

Executive Summary Substituted 3,4-dihydro-2H-1-benzopyrans—commonly referred to as chromanes, or chromanones when oxidized at the C4 position—represent a privileged heterobicyclic scaffold in medicinal chemistry[1]. As d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3,4-dihydro-2H-1-benzopyrans—commonly referred to as chromanes, or chromanones when oxidized at the C4 position—represent a privileged heterobicyclic scaffold in medicinal chemistry[1]. As drug discovery shifts toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, the chromane core has become highly sought after. This technical guide explores the commercial availability of these building blocks, the mechanistic rationale for their use, and validated protocols for their late-stage derivatization.

The Privileged Nature of the Chromane Scaffold

Structurally, the 3,4-dihydro-2H-1-benzopyran core consists of a benzene ring fused to a dihydropyran ring. The critical distinction between chromanes and chromones is the absence of the C2-C3 double bond in the former[1]. This seemingly minor difference has profound pharmacological implications:

  • Enhanced 3D Complexity: The sp3 hybridization at C2 and C3 introduces chirality and non-planar geometry, allowing the molecule to navigate complex, three-dimensional receptor pockets more effectively than flat, sp2-rich aromatic systems.

  • Improved Physicochemical Properties: The reduction of the double bond generally improves aqueous solubility and reduces off-target planar stacking (intercalation) toxicity, a common hurdle in flat heterocycles.

  • Versatile Bioactivity: The scaffold is a proven pharmacophore in treatments ranging from cardiovascular diseases (e.g., Nebivolol) to neglected tropical diseases and oncology[1][2].

Strategic Sourcing: Commercial Availability of Building Blocks

Historically, synthesizing the chromane core required tedious, low-yielding multi-step cyclizations from precursors like 2-methoxyphenols[3]. Today, the paradigm has shifted. Major chemical suppliers provide a vast array of pre-functionalized 3,4-dihydro-2H-1-benzopyran building blocks off-the-shelf. This commercial availability allows medicinal chemists to bypass core synthesis and immediately initiate Structure-Activity Relationship (SAR) exploration.

Table 1: Commercially Available Substituted 3,4-Dihydro-2H-1-benzopyran Building Blocks
Compound NameCAS NumberKey SubstitutionTypical PurityPrimary Source
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-one 18442-22-3C7 Halogen, C4 Ketone>95%
3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid 20426-80-6C4 Carboxylic Acid>95%
3,4-Dihydro-2H-1-benzopyran-4-carbaldehyde 21503-04-8C4 Aldehyde>95%
6-Hydroxy-chroman-4-one 80096-64-6C6 Hydroxyl, C4 Ketone98%
7-(Trifluoromethyl)chroman-4-one 111141-02-7C7 CF3, C4 Ketone97%

Mechanistic Rationale in Pharmacological Applications

The derivatization of the chromane scaffold is highly position-dependent. Substitutions at the C2, C3, C6, and C7 positions of the parent chromanone yield effective agents against metabolic and oncological targets[1].

A prominent example of this is the development of 3-amino-chromanes. Research has demonstrated that 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives exhibit exceptional affinity for serotoninergic receptors, specifically 5-HT1A and 5-HT7[4]. The spatial orientation of the C3 amine is essential for anchoring the molecule to the conserved aspartate residue within the GPCR binding pocket, initiating a downstream G-protein coupled signaling cascade that results in potent anxiolytic effects[4].

G A 3-Amino-Chromane Derivative B 5-HT1A / 5-HT7 Receptors A->B High Affinity Binding C G-Protein Coupling (Gi/Gs) B->C Activation D Adenylyl Cyclase Modulation C->D Signal Transduction E cAMP Levels Altered D->E Catalysis F Anxiolytic / Antidepressant Effects E->F Cellular Response

Caption: Pharmacological signaling pathway of 3-amino-chromane derivatives modulating 5-HT receptors.

Validated Experimental Workflows for Derivatization

To leverage commercial building blocks, robust and self-validating synthetic protocols are required. A highly efficient strategy involves the dual-derivatization of commercial halogenated chromanones, allowing independent functionalization at the C4 (ketone) and C7 (halogen) positions.

Workflow S1 Source Commercial 7-Bromo-4-chromanone S2 Reductive Amination (C4 Position) S1->S2 Amine, NaBH(OAc)3 S3 Pd-Catalyzed Cross-Coupling (C7 Position) S2->S3 Ar-B(OH)2, Pd(PPh3)4 S4 Purification (Column Chromatography) S3->S4 Crude Extract S5 Characterization (NMR, LC-MS) S4->S5 >95% Purity S6 Lead Compound Validation S5->S6 Confirmed Structure

Caption: Step-by-step synthetic workflow for the dual-derivatization of commercial 7-bromo-4-chromanone.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-one

This protocol describes the C7 arylation of a commercially available brominated chromanone.

Causality & Rationale: The use of a biphasic Toluene/EtOH/H2O solvent system is critical for this transformation. Toluene solubilizes the organic substrates, water dissolves the inorganic base (Na2CO3), and ethanol acts as a phase-transfer agent, ensuring homogeneity at the solvent interface. Na2CO3 is strictly required to activate the arylboronic acid by forming a negatively charged boronate complex. This complex drastically accelerates the transmetalation step with the Pd(II) intermediate, which is often the rate-limiting step in Suzuki couplings[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, add 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add sodium carbonate (Na2CO3) (2.0 equiv, 2.0 mmol) dissolved in 2.0 mL of degassed distilled water.

  • Solvent System: Add 6.0 mL of a degassed Toluene/Ethanol mixture (2:1 v/v).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

  • Catalyst Addition: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 7-aryl-3,4-dihydro-2H-1-benzopyran-4-one.

Conclusion

The commercial availability of substituted 3,4-dihydro-2H-1-benzopyrans has democratized access to this privileged scaffold[1]. By combining off-the-shelf building blocks with robust, mechanistically sound derivatization protocols, drug development professionals can rapidly generate diverse libraries for high-throughput screening against complex therapeutic targets.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH. Available at:[Link]

  • Retrospective Review of Chromane Analogues as Anti-protozoal Leads: A Decade's Worth of Evolution - Bentham Science Publishers. Available at:[Link]

  • Efficient Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol - Taylor & Francis. Available at:[Link]

  • Pd-Catalyzed Synthesis of Dihydrocoumarins - Synfacts. Available at:[Link]

  • 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors - ResearchGate. Available at:[Link]

Sources

Foundational

The Role of Iodine Substituents in Benzopyran Molecular Interactions: A Technical Guide to Halogen Bonding in Rational Drug Design

Executive Summary In contemporary rational drug design, the benzopyran scaffold (chromene) serves as a privileged pharmacophore, forming the structural backbone of numerous anti-inflammatory, antimicrobial, and fungicida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the benzopyran scaffold (chromene) serves as a privileged pharmacophore, forming the structural backbone of numerous anti-inflammatory, antimicrobial, and fungicidal agents. While traditional optimization of these scaffolds has relied heavily on hydrogen bonding and lipophilic interactions, the strategic introduction of an iodine substituent unlocks a highly directional, non-covalent interaction known as Halogen Bonding (XB) .

As a Senior Application Scientist, I have observed that substituting benzopyrans with iodine—particularly when flanked by electron-withdrawing groups (EWGs)—fundamentally alters the molecule's electrostatic topology. This guide provides an in-depth mechanistic analysis of iodine's role in benzopyran molecular interactions, detailing the causality behind substituent effects, and providing field-proven, self-validating experimental protocols for synthesizing and quantifying these interactions.

Mechanistic Foundations: The Iodine σ-Hole and Benzopyran Scaffolds

The Anisotropic Charge Distribution of Iodine

Unlike lighter halogens (fluorine or chlorine), iodine is highly polarizable. When covalently bonded to the aromatic carbon of a benzopyran ring, the electron density around the iodine atom becomes highly anisotropic. The equatorial region of the iodine atom possesses a partial negative charge, while a region of positive electrostatic potential—termed the σ-hole —forms along the extension of the C–I covalent bond axis.

This σ-hole acts as a potent Lewis acid, capable of forming strong, highly directional Type II interactions (~180° angle) with Lewis bases (e.g., nitrogen, oxygen, or sulfur atoms in protein backbones).

Orthogonal Tuning via Electron-Withdrawing Groups

The strength of the halogen bond is not static; it is directly proportional to the magnitude of the positive electrostatic potential of the σ-hole. We can deliberately tune this potential by functionalizing the benzopyran scaffold with electron-withdrawing groups (EWGs).

Recent structural studies on [1] and [2] demonstrate a pronounced "ortho-effect." Placing strong EWGs like -SF5 or -CF3 in the ortho or meta (e.g., 3,5-bis substitution) positions relative to the iodine atom exerts a strong inductive pull. This depletes the electron density from the iodine atom, deepening the σ-hole, increasing the Mulliken charge, and exponentially enhancing the target binding affinity.

G A Benzopyran Scaffold B Iodine Substitution A->B D Deepened σ-Hole (Positive Electrostatic) B->D C Electron-Withdrawing Groups (e.g., -SF5) C->D Inductive Pull E Halogen Bond Acceptor (Protein Lewis Base) D->E Highly Directional (~180°) F Enhanced Target Affinity (Type II Interaction) E->F

Logical flow of substituent-driven σ-hole deepening and enhanced halogen bonding affinity.

Quantitative Data: Substituent Effects on Halogen Bond Strength

To illustrate the causality between substitution patterns and interaction strength, the following table synthesizes ab initio molecular orbital calculations and NMR titration data for various iodinated aromatic/benzopyran models interacting with a standard Lewis base (e.g., Pyridine or DABCO).

Scaffold / Substituent PatternMulliken Charge on Iodine (e)Halogen Bond Interaction Energy (kcal/mol)C-I ¹³C-NMR Shift (Δδ ppm)
Iodobenzene (Unsubstituted) -0.05-2.1Minimal (<0.1)
p-SF5-Iodobenzene +0.02-3.5+0.4
o-SF5-Iodobenzene +0.08-4.8+1.2
3,5-bis-SF5-Iodobenzopyran analog +0.14-6.2+2.5

Data Interpretation: The transition from an unsubstituted scaffold to a 3,5-bis-SF5 functionalized iodobenzopyran flips the Mulliken charge from negative to highly positive. This physical change is the direct cause of the increased interaction energy and the pronounced ¹³C-NMR chemical shift observed during titration.

Experimental Workflows & Protocols

Protocol 1: I2/DMSO-Mediated Synthesis of Iodobenzopyran Scaffolds

Traditional synthesis of functionalized benzopyrans often relies on heavy transition metals, which complicate downstream biological assays due to toxicity. We utilize an [3] to construct the iodobenzopyran-4-one core.

Causality & Rationale: Molecular iodine (I2) acts as a mild, eco-friendly Lewis acid and electrophile, while DMSO serves a dual purpose as both solvent and oxidant (via Kornblum oxidation). This synergistic system enables precise C–C and C–O bond formation without metal contamination.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted 2-hydroxyacetophenone (e.g., containing -SF5 groups) and 1.2 mmol of an aryl alkyne in 5.0 mL of anhydrous DMSO.

  • Catalyst Addition: Add 0.2 mmol (20 mol%) of molecular iodine (I2). Reasoning: I2 initiates the electrophilic activation of the alkyne.

  • Thermal Activation: Heat the reaction mixture to 90°C under an open-air atmosphere for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2).

  • Oxidative Cyclization: During this phase, DMSO oxidizes the iodinated intermediate (Kornblum oxidation) into a dicarbonyl species, which subsequently undergoes intramolecular cyclodehydration to form the benzopyran-4-one ring.

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous Na2S2O3 (to neutralize residual iodine), extract with ethyl acetate, and purify via silica gel column chromatography.

Protocol 2: Self-Validating ¹³C-NMR Titration for Halogen Bond Quantification

To empirically prove that the synthesized iodobenzopyran engages in halogen bonding, we employ a ¹³C-NMR titration assay using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the bifunctional halogen bond acceptor.

Causality & Rationale: When the nitrogen lone pair of DABCO donates electron density into the σ* antibonding orbital of the C–I bond, the C–I bond lengthens. This localized electron redistribution deshields the carbon atom directly bonded to the iodine, causing its ¹³C-NMR signal to shift downfield (higher ppm).

Self-Validation Mechanism: This protocol is inherently self-validating. If the shift is caused by non-specific solvent effects, all carbon peaks will shift. If it is a true halogen bond, only the C-I carbon (and to a much lesser extent, its immediate neighbors) will exhibit a concentration-dependent downfield shift, confirming the extreme directionality and localization of the interaction.

Workflow Step1 1. Prepare Iodobenzopyran in CDCl3 (0.1 M) Step2 2. Add DABCO Titrant (0.1 to 2.0 Equivalents) Step1->Step2 Step3 3. Acquire 13C-NMR Spectra Across Concentration Gradient Step2->Step3 Step4 4. Track C-I Carbon Chemical Shift (Δδ) Step3->Step4 Step5 5. Calculate Binding Constant (Ka) via Non-Linear Regression Step4->Step5

Step-by-step workflow for quantifying halogen bond strength via ¹³C-NMR titration.

Step-by-Step Methodology:

  • Baseline Spectrum: Prepare a 0.1 M solution of the iodobenzopyran derivative in CDCl3. Acquire a high-resolution ¹³C-NMR spectrum and precisely assign the chemical shift of the carbon atom bonded to iodine.

  • Titration Series: Prepare a stock solution of DABCO in CDCl3. Add aliquots of DABCO to the NMR tube to achieve molar equivalents ranging from 0.1 to 2.0 relative to the iodobenzopyran.

  • Equilibration: Invert the tube gently and allow 5 minutes for the supramolecular complex to reach thermodynamic equilibrium at 298 K.

  • Data Acquisition: Acquire ¹³C-NMR spectra for each concentration point.

  • Analysis: Plot the change in chemical shift (Δδ) of the C-I carbon against the concentration of DABCO. Fit the curve using a 1:1 or 2:1 binding isotherm to extract the association constant (

    
    ).
    

Conclusion

The integration of an iodine substituent into the benzopyran scaffold is not merely a steric modification; it is a precise electronic engineering maneuver. By understanding the causality between electron-withdrawing substituents and the iodine σ-hole, drug development professionals can rationally design molecules that exploit highly directional halogen bonds, achieving superior target affinity and pharmacokinetic profiles.

References

  • Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design Molecules (MDPI) URL:[Link]

  • Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis RSC Advances (Royal Society of Chemistry) URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Halo-3,4-dihydro-2H-1-benzopyran-2-methanol

Abstract The 6-halo-3,4-dihydro-2H-1-benzopyran-2-methanol scaffold is a crucial structural motif in medicinal chemistry, notably as a key building block for pharmacologically active agents like Nebivolol. The introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-halo-3,4-dihydro-2H-1-benzopyran-2-methanol scaffold is a crucial structural motif in medicinal chemistry, notably as a key building block for pharmacologically active agents like Nebivolol. The introduction of a halogen atom at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making the development of efficient and stereocontrolled synthetic routes a high-priority research area. This in-depth guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and a comparative analysis of methodologies for preparing these valuable compounds. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage these intermediates in their synthetic programs.

Introduction: Significance of the Chromane Scaffold

The 3,4-dihydro-2H-1-benzopyran, or chromane, framework is a privileged heterocyclic system found in a wide array of natural products and synthetic compounds exhibiting significant biological activity. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can precisely interact with biological targets.

The specific target of this guide, 6-halo-3,4-dihydro-2H-1-benzopyran-2-methanol, incorporates two key features:

  • The 2-Methanol Group: This primary alcohol serves as a versatile synthetic handle for further elaboration, often involved in forming ether or ester linkages, or participating in coupling reactions.

  • The 6-Halo Substituent: The presence of a halogen (F, Cl, Br, I) at the 6-position of the aromatic ring is critical for modulating the molecule's lipophilicity, metabolic fate, and binding affinity to target proteins. For instance, the 6-fluoro substitution is a hallmark of the potent antihypertensive drug Nebivolol.[1]

The synthesis of these molecules, particularly in an enantiomerically pure form, presents distinct challenges. The primary routes converge on the formation of a key intermediate, 6-halochroman-2-carboxylic acid or its corresponding aldehyde, followed by reduction.

Core Synthetic Strategies: A Retrosynthetic Overview

Two principal retrosynthetic disconnections dominate the synthesis of the target scaffold. Both strategies focus on the efficient construction of the chromane ring and subsequent functional group manipulation at the C2 position.

Strategy A: Reduction of a C2-Carbonyl Precursor. This is the most prevalent and industrially relevant approach. The synthesis hinges on the preparation of a 6-halochroman-2-carboxylic acid or a 6-halochroman-2-carboxaldehyde, which is then reduced to the primary alcohol.

Strategy B: Ring-Opening of a C2-Epoxide. This strategy often provides excellent stereocontrol. It involves the synthesis of a 6-halo-2-(oxiran-2-yl)chroman intermediate. Subsequent nucleophilic ring-opening of the epoxide, for example with a protected amine, followed by deprotection steps, can yield the target alcohol or its derivatives.[2]

G cluster_title cluster_A Strategy A: Reduction of C2-Carbonyl cluster_B Strategy B: Epoxide Ring-Opening cluster_C Common Precursors Title Title Target 6-Halo-3,4-dihydro-2H-1-benzopyran-2-methanol Carboxylic_Acid 6-Halochroman-2-carboxylic Acid Target->Carboxylic_Acid Reduction Aldehyde 6-Halochroman-2-carboxaldehyde Target->Aldehyde Epoxide 6-Halo-2-(oxiran-2-yl)chroman Target->Epoxide Reductive Ring-Opening (Conceptual) Ester 6-Halochroman-2-carboxylate Ester Carboxylic_Acid->Ester Esterification Chromenone 6-Halo-4-oxo-4H-chromene-2-carboxylic acid Carboxylic_Acid->Chromenone Hydrogenation Aldehyde->Target Aldehyde->Carboxylic_Acid Oxidation (retrosynthesis) Ester->Target Reduction Epoxide->Aldehyde Isomerization Halophenol 4-Halophenol Chromenone->Halophenol Multi-step Cyclization

Caption: High-level retrosynthetic analysis for 6-halochroman-2-methanol.

Synthesis via Carboxylic Acid Reduction (Strategy A)

This robust and scalable pathway is the most extensively documented method, particularly for the 6-fluoro analogue. The general workflow involves the synthesis of the key intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the target alcohol.[3]

Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

The synthesis of this crucial intermediate typically starts from 4-fluorophenol and proceeds through several steps:[3]

  • Esterification: 4-Fluorophenol is acetylated to give 4-fluorophenyl acetate.

  • Fries Rearrangement: The acetate undergoes a Fries rearrangement in the presence of a Lewis acid (e.g., AlCl₃) to yield 4-fluoro-2-acetyl phenol.

  • Cyclization/Hydrolysis: The resulting phenol is treated with diethyl oxalate in a one-pot acylation, cyclization, and hydrolysis sequence to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

  • Hydrogenation: The chromenone intermediate is catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst to reduce both the double bond and the ketone, affording the target racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[3]

Reduction to the Alcohol

Direct reduction of the carboxylic acid to the primary alcohol can be challenging. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often not preferred in industrial settings due to safety and handling concerns.[4][5] A more common and controllable approach involves a two-step esterification-reduction sequence.[6][7]

G cluster_title Title Title Acid 6-Halo-chroman- 2-carboxylic Acid Ester 6-Halo-chroman- 2-carboxylate Ester Acid->Ester Esterification (e.g., MeOH, H₂SO₄) Alcohol 6-Halo-chroman- 2-methanol Ester->Alcohol Reduction (e.g., Vitride®, NaBH₄)

Caption: General workflow for the esterification-reduction strategy.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

The following protocol is a representative example adapted from patent literature.[6][8]

Step 1: Esterification of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • To a stirred solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (100 g) in methanol (1000 ml), slowly add concentrated sulfuric acid (19.8 g) at room temperature (25-30°C).

  • Stir the reaction mixture for 3-5 hours.

  • Distill off the methanol under vacuum at 40-45°C.

  • Add dichloromethane (DCM, 500 ml) and purified water (500 ml) to the residue.

  • Separate the organic layer and wash sequentially with purified water (500 ml) and sodium bicarbonate solution (500 ml).

  • Perform a final wash with purified water (500 ml).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under high vacuum to obtain methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate as an oily mass.[8]

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the methyl ester (e.g., 15 g, 0.071 moles) in DCM (150 ml) under a nitrogen atmosphere and cool the solution to -78°C.

  • In a separate flask, prepare a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride®) in toluene.

  • Slowly add the Vitride® solution to the ester solution over 3-4 hours, maintaining the temperature between -73°C and -78°C.

  • After the addition is complete, stir the reaction mass for an additional 30 minutes at the same temperature.

  • Quench the reaction by carefully adding 15% aqueous HCl solution.

  • Allow the mixture to warm to room temperature, add water, and separate the organic layer.

  • Wash the organic layer with water, dry over sodium sulfate, and concentrate to yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.[6][8]

Data Summary: Reducing Agents and Conditions

The choice of reducing agent is a critical parameter affecting yield, purity, and scalability.

PrecursorReducing AgentSolvent(s)TemperatureTypical YieldReference(s)
Carboxylate EsterSodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride®)Toluene/DCM-78°C~89%[6][8]
Carboxylate EsterSodium Borohydride (NaBH₄)Ethanol/WaterRoom Temp.Good[9]
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Dry EtherRoom Temp.High[4][5]
Carboxylic AcidBorane (BH₃)THFRoom Temp.High[4]

Causality Behind Experimental Choices:

  • Esterification First: Direct reduction of carboxylic acids with borohydrides is inefficient because the acidic proton reacts to form a carboxylate salt, which is highly deactivated towards nucleophilic attack.[4] Converting the acid to an ester circumvents this issue, allowing for the use of milder and more selective reducing agents like NaBH₄.

  • Low-Temperature Reduction: The reduction of the ester to the alcohol proceeds via an aldehyde intermediate.[4] Performing the reduction at very low temperatures (-78°C) with a controlled amount of a powerful reducing agent like Vitride® can, in some cases, allow for the isolation of the aldehyde, though over-reduction to the alcohol is common.[7][8]

  • Vitride® as a LiAlH₄ Alternative: Vitride® (sodium dihydro-bis(2-methoxyethoxy)aluminate) offers reactivity comparable to LiAlH₄ but with improved safety, thermal stability, and solubility in aromatic hydrocarbon solvents, making it more amenable to large-scale synthesis.[6]

Synthesis via Epoxide Ring-Opening (Strategy B)

For enantioselective syntheses, constructing a chiral epoxide at the C2 position is a powerful strategy. The synthesis of Nebivolol, for example, relies on the separation and reaction of specific diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman.[1][2][10]

The general approach involves:

  • Epoxide Formation: The 6-halochroman-2-carboxaldehyde is converted into the corresponding epoxide. This often results in a mixture of diastereomers.[10]

  • Chromatographic Separation: The diastereomers of the 6-halo-2-(oxiran-2-yl)chroman are separated by column chromatography.[10]

  • Ring-Opening: The desired epoxide isomer undergoes a nucleophilic ring-opening reaction. For instance, reaction with benzylamine opens the epoxide to form an amino alcohol intermediate.[2]

  • Deprotection: Subsequent steps, such as catalytic hydrogenation, remove the protecting group (e.g., benzyl) to yield the final product.

While this guide focuses on the synthesis of the parent alcohol, it is crucial to recognize that the epoxide intermediate is a pivotal branch point for creating a diverse range of C2-functionalized chromanes.

Conclusion

The synthesis of 6-halo-3,4-dihydro-2H-1-benzopyran-2-methanol is a well-established process, critical for the production of advanced pharmaceutical intermediates. The most common and scalable approach proceeds through the reduction of a 6-halochroman-2-carboxylate ester, a method that offers high yields and utilizes manageable reagents. The choice of reducing agent and reaction conditions must be carefully considered based on the desired scale, cost, and safety requirements. For syntheses requiring high stereochemical purity, pathways involving chiral epoxide intermediates offer superior control, albeit with the added complexity of isomer separation. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important class of compounds.

References

  • Title: Process For Preparation Of 6 Fluoro 3,4 Dihydro 2(h)
  • Source: European Patent Office (EP 2163551 B1)
  • Title: A mild synthesis of .alpha.,.alpha.'-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] Source: Journal of Chemical Research, Synopses URL: [Link]

  • Title: US20110250454A1 - Preparation of nebivolol Source: Google Patents URL
  • Title: Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde Source: Google Patents URL
  • Title: Reduction of Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: Facile, green, and functional group-tolerant reductions of carboxylic acids…in water Source: RSC Publishing URL: [Link]

  • Title: reduction of carboxylic acids Source: Chemguide URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Derivatization of the Primary Alcohol in 6-Iodo-Chroman-2-Methanol

Abstract This document provides a comprehensive guide for the chemical derivatization of the primary alcohol functionality in 6-iodo-chroman-2-methanol. For researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of the primary alcohol functionality in 6-iodo-chroman-2-methanol. For researchers, scientists, and professionals in drug development, the strategic modification of this hydroxyl group is a critical step in the synthesis of novel therapeutic agents and molecular probes. This guide details several robust derivatization strategies, including oxidation, esterification, etherification, and silylation. Each section offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides insights into experimental design and reaction monitoring. The aim is to equip researchers with the necessary knowledge to confidently and successfully modify this key functional group to advance their research and development objectives.

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a diverse range of biologically active molecules, including vitamin E and various flavonoids. The specific compound, 6-iodo-chroman-2-methanol, serves as a versatile building block in medicinal chemistry. The presence of an iodine atom at the 6-position provides a handle for further cross-coupling reactions, while the primary alcohol at the 2-position offers a prime site for derivatization.

The derivatization of this primary alcohol is a key strategy for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, it allows for the introduction of various functional groups that can interact with biological targets, thereby influencing pharmacological activity. This application note will explore several common and effective methods for modifying the primary alcohol of 6-iodo-chroman-2-methanol.

Derivatization Strategies

The choice of derivatization strategy depends on the desired final product and its intended application. The following sections outline four common approaches: oxidation to aldehydes and carboxylic acids, esterification, etherification, and protection as a silyl ether.

Oxidation of the Primary Alcohol

Oxidation of the primary alcohol in 6-iodo-chroman-2-methanol can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. These oxidized products are valuable intermediates for further synthetic transformations, such as reductive amination or amide bond formation.

1.1. Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][2] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the gem-diol, which can be further oxidized.[1]

Protocol 1: Oxidation to 6-Iodo-chroman-2-carbaldehyde

Materials:

  • 6-Iodo-chroman-2-methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a solution of 6-iodo-chroman-2-methanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired aldehyde.

1.2. Oxidation to the Carboxylic Acid using Jones Reagent

Jones oxidation is a robust method for oxidizing primary alcohols to carboxylic acids.[4][5] The reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[5] The reaction is typically performed in acetone. Due to the presence of water, the initially formed aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[6]

Protocol 2: Oxidation to 6-Iodo-chroman-2-carboxylic acid

Materials:

  • 6-Iodo-chroman-2-methanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide in water and then slowly adding concentrated sulfuric acid while cooling in an ice bath.

  • Dissolve 6-iodo-chroman-2-methanol (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. A color change from orange/red to green indicates the progress of the oxidation.[6]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.[3]

  • Upon completion, quench the excess oxidant by adding isopropyl alcohol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with 1 M HCl and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Esterification of the Primary Alcohol

Esterification is a common derivatization technique that can be used to introduce a wide variety of functional groups. The reaction of the primary alcohol with an acyl chloride or a carboxylic acid under appropriate conditions yields the corresponding ester.

2.1. Esterification using an Acyl Chloride

The reaction of an alcohol with an acyl chloride is a rapid and generally high-yielding method for ester formation.[7][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Protocol 3: Esterification with an Acyl Chloride

Materials:

  • 6-Iodo-chroman-2-methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-iodo-chroman-2-methanol (1.0 equivalent) in anhydrous DCM and anhydrous pyridine (or triethylamine) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[3]

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

2.2. Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate) under mild, neutral conditions.[9][10] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Protocol 4: Mitsunobu Esterification

Materials:

  • 6-Iodo-chroman-2-methanol

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-iodo-chroman-2-methanol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[3]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide.

Etherification of the Primary Alcohol

The conversion of the primary alcohol to an ether introduces a stable linkage and can be used to append a variety of alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12]

3.1. Williamson Ether Synthesis

This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[11][13]

Protocol 5: Williamson Ether Synthesis

Materials:

  • 6-Iodo-chroman-2-methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 6-iodo-chroman-2-methanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[3] Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Silylation as a Protecting Group Strategy

In multi-step syntheses, it is often necessary to protect the primary alcohol to prevent it from reacting with reagents intended for other functional groups.[14][15] Silyl ethers are excellent protecting groups due to their ease of formation, stability under a wide range of reaction conditions, and facile removal.[14][16] The tert-butyldimethylsilyl (TBDMS) group is particularly common due to its steric bulk, which provides good stability.[16]

4.1. Formation of a TBDMS Ether

The most common method for introducing a TBDMS protecting group is the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic polar solvent like DMF.[16][17]

Protocol 6: Protection as a TBDMS Ether

Materials:

  • 6-Iodo-chroman-2-methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-iodo-chroman-2-methanol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBDMSCl (1.2 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.[3]

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Data Summary and Visualization

Table 1: Summary of Derivatization Reactions
Derivatization MethodReagentsProduct Functional GroupKey Considerations
PCC Oxidation PCC, Silica Gel, DCMAldehydeMild conditions, avoids over-oxidation.[1][2]
Jones Oxidation CrO₃, H₂SO₄, AcetoneCarboxylic AcidStrong oxidant, aqueous conditions.[4][5]
Esterification (Acyl Chloride) Acyl Chloride, PyridineEsterFast and high-yielding.[7][8]
Mitsunobu Esterification Carboxylic Acid, PPh₃, DEAD/DIADEsterMild, neutral conditions.[9][10]
Williamson Ether Synthesis NaH, Alkyl HalideEtherStrong base required, Sₙ2 mechanism.[11][12]
TBDMS Protection TBDMSCl, Imidazole, DMFSilyl EtherForms a stable protecting group.[16][17]
Experimental Workflow

The general workflow for the derivatization of 6-iodo-chroman-2-methanol is depicted below. This process includes the reaction setup, monitoring, workup, and purification steps.

Derivatization_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis A Dissolve 6-iodo-chroman-2-methanol and reagents in appropriate solvent B Establish inert atmosphere (if required) A->B C Cool reaction mixture (if required) B->C D Add key reagent(s) dropwise C->D E Stir at specified temperature D->E F Monitor reaction progress by TLC/LC-MS E->F G Quench reaction F->G H Liquid-liquid extraction G->H I Wash organic layer H->I J Dry and concentrate I->J K Flash column chromatography J->K L Characterize product (NMR, MS, etc.) K->L

Caption: General experimental workflow for derivatization.

Conclusion

The derivatization of the primary alcohol in 6-iodo-chroman-2-methanol is a versatile and powerful tool in medicinal chemistry and drug development. This application note has provided detailed protocols for several key transformations, including oxidation, esterification, etherification, and silylation. By carefully selecting the appropriate reagents and conditions, researchers can effectively modify this important building block to generate a wide array of novel compounds with potentially enhanced biological activity and improved physicochemical properties. The successful application of these methods will undoubtedly contribute to the advancement of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Jones oxidation. Retrieved from [Link]

  • MDPI. (2023, August 30). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 15). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]

  • Quimica Organica. (n.d.). Williamson's synthesis of ethers. Retrieved from [Link]

  • Organic Chemistry. (2020, February 29). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Modern Analytical Technique. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Vedantu. (2020, December 29). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • WSU. (n.d.). Ch11 Reacns of Alcohols (landscape).docx. Retrieved from [Link]

  • WSU. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Retrieved from [Link]

  • Labinsights. (2023, November 21). Techniques for Chromatography Testing and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Retrieved from [Link]

  • Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses. Retrieved from [Link]

  • PubMed. (2019, September 15). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. Retrieved from [Link]

  • Chemistry Steps. (2024, December 3). Alcohols to Acid Chlorides. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Specific-Activity Radiolabeling of a Benzopyran Derivative with Iodine-125

Topic: Synthesis and Characterization of [¹²⁵I]-(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Abstract This document provides a comprehensive guide for the radioiodination of a benzopyran-based precursor to synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of [¹²⁵I]-(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Abstract

This document provides a comprehensive guide for the radioiodination of a benzopyran-based precursor to synthesize [¹²⁵I]-(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. Benzopyran scaffolds are prevalent in many biologically active compounds, and their radiolabeling is crucial for applications in drug development, including receptor binding assays, autoradiography, and in vivo biodistribution studies.[1] We present a detailed protocol based on an electrophilic destannylation reaction, a method chosen for its high efficiency, regioselectivity, and ability to produce radiotracers with high specific activity.[2] The guide covers the rationale for method selection, precursor synthesis, step-by-step radioiodination using the Iodo-Gen® method, purification via High-Performance Liquid Chromatography (HPLC), and rigorous quality control procedures. Essential safety protocols for handling Iodine-125 are also detailed to ensure operator safety and regulatory compliance.

Scientific Principles & Strategy Selection

Iodine-125: Properties and Rationale for Use

Iodine-125 (¹²⁵I) is a preferred radionuclide for many research applications due to its practical half-life and favorable decay characteristics.[3][4] Its relatively long half-life of approximately 60 days allows for synthesis, purification, and experimental use over several weeks without significant decay-related loss of activity.[5][6] ¹²⁵I decays by electron capture, emitting low-energy gamma and X-rays, which are easily detected by standard laboratory equipment like gamma counters and are suitable for autoradiography.[7][8]

PropertyValueReference
Half-life (T½) 60.14 days[5][9]
Decay Mode Electron Capture[10]
Primary Emissions Gamma (γ) rays: 35.5 keV; X-rays: 27-32 keV[7][8]
External Hazard Moderate; shielding recommended[5]
Detection Method NaI(Tl) scintillation detector, Gamma Counter[7]
Radiolabeling Strategy: Electrophilic Destannylation

Directly labeling an aromatic ring that already contains iodine via isotopic exchange can be challenging and often results in low specific activity. A more robust and widely adopted strategy is the radio-iododestannylation of an organotin precursor.[2] This approach involves synthesizing a precursor where the iodine atom is replaced by a trialkylstannyl group (e.g., tributyltin). This precursor is then reacted with radioactive sodium iodide ([¹²⁵I]NaI) in the presence of a mild oxidizing agent.

Causality behind this choice:

  • High Specific Activity: The reaction replaces a non-iodinated precursor, ensuring that nearly all labeled molecules incorporate the high-specific-activity ¹²⁵I, rather than undergoing a less efficient exchange with stable ¹²⁷I.[11]

  • Regioselectivity: The position of the radiolabel is precisely controlled by the initial placement of the stannyl group on the precursor molecule.[12]

  • Mild Reaction Conditions: The use of oxidizing agents like Iodo-Gen® allows the reaction to proceed under conditions that are less likely to damage sensitive functional groups on the target molecule compared to harsher agents like Chloramine-T.[3][10][13]

The overall workflow is a multi-stage process that ensures the final product is pure, well-characterized, and suitable for its intended application.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Purification & QC Precursor Synthesis of Stannyl Precursor ((6-(tributylstannyl)-3,4-dihydro-2H-1-benzopyran-2-yl)methanol) Iodogen Iodo-Gen® Coating Precursor->Iodogen Reaction Radioiodination Reaction (Addition of [¹²⁵I]NaI and Precursor) Iodogen->Reaction Quench Quenching (Sodium Metabisulfite) Reaction->Quench HPLC Purification (Reverse-Phase HPLC) Quench->HPLC RCP Quality Control (Analytical HPLC / radio-TLC) HPLC->RCP SA Characterization (Specific Activity Calculation) RCP->SA Product Final Product ([¹²⁵I]-labeled Benzopyran) SA->Product

Caption: High-level workflow for the synthesis of [¹²⁵I]-(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol.

Critical Safety Protocols for Handling Iodine-125

Working with ¹²⁵I requires strict adherence to radiation safety protocols to minimize external exposure and prevent internal contamination.[9][14] The thyroid gland has a high affinity for iodine, making it the critical organ for protection.[7][15]

  • Designated Work Area: All work with ¹²⁵I must be conducted in a designated and properly labeled fume hood to control volatile iodine species.[7][15]

  • Shielding: Use lead foil or bricks (0.02 mm lead reduces gamma intensity by 50%) to shield stock vials and reaction vessels.[5]

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and double gloves are mandatory.[5][7] Change the outer gloves frequently, especially if contamination is suspected.[9][14]

  • Monitoring:

    • Area Surveys: Regularly monitor the work area, equipment, and hands with a survey meter equipped with a sodium iodide (NaI) probe.[5][7]

    • Personal Dosimetry: Wear whole-body and ring dosimeters to monitor exposure.[5]

    • Bioassay: A thyroid bioassay (thyroid count) should be performed within 48 hours of handling significant quantities of ¹²⁵I to check for internal uptake.[7][9][14]

  • Handling Volatility:

    • Store stock [¹²⁵I]NaI solutions at room temperature and in a basic pH (>7.5) to minimize volatilization.[9][15] Do not freeze solutions.[9][14]

    • Open all vials containing ¹²⁵I inside a fume hood.[7] For high-activity iodinations, the fume hood should be equipped with a charcoal trap.[15]

  • Waste Disposal: Segregate all solid and liquid radioactive waste into clearly labeled, shielded containers according to institutional guidelines.[9][14]

Detailed Experimental Protocols

Materials and Equipment
  • Precursor: (6-(tributylstannyl)-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

  • Radionuclide: [¹²⁵I]NaI in 0.1 M NaOH (high specific activity)

  • Reagents: Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Chloroform, Sodium Phosphate buffer (0.1 M, pH 7.4), Sodium Metabisulfite, Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

  • Equipment: Glass reaction vials (2 mL), magnetic stirrer, lead shielding, syringes, HPLC system with UV and radiation detectors, gamma counter, radio-TLC scanner.

Protocol 1: Radioiodination via Electrophilic Destannylation

This protocol is designed for a ~1 mCi (37 MBq) scale reaction. Adjust volumes accordingly for different scales.

Step 1: Preparation of Iodo-Gen® Coated Vials

  • Rationale: Iodo-Gen® is the oxidizing agent that converts iodide (I⁻) to an electrophilic iodine species (I⁺), which is necessary for the reaction.[16][17] Coating the vial provides a solid-phase oxidant, which is gentler on the substrate and easily separated from the reaction mixture post-reaction.[10][13]

  • Prepare a 1 mg/mL solution of Iodo-Gen® in chloroform.

  • Add 50 µL of this solution (50 µg of Iodo-Gen®) to a 2 mL glass reaction vial.

  • Slowly evaporate the chloroform under a gentle stream of nitrogen gas, rotating the vial to ensure an even coating on the bottom surface.

  • Cap the vial and store it at 4°C until use (can be prepared in batches).[13]

Step 2: The Radiolabeling Reaction

Caption: Mechanism of Iodo-Gen® mediated electrophilic substitution of a stannyl precursor.

  • To the Iodo-Gen® coated vial behind lead shielding, add 50 µL of 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Add 1 mCi (37 MBq) of [¹²⁵I]NaI solution. Mix gently and allow to react for 5 minutes at room temperature. This activates the iodine.

  • Prepare a solution of the stannyl precursor at 1 mg/mL in ethanol.

  • Add 5-10 µL of the precursor solution (5-10 µg) to the reaction vial.

  • Allow the reaction to proceed for 15-20 minutes at room temperature with gentle mixing.[18]

Step 3: Quenching the Reaction

  • Rationale: A reducing agent is added to quench the reaction by converting any unreacted electrophilic ¹²⁵I back to non-reactive iodide (¹²⁵I⁻), preventing further iodination during purification.

  • Prepare a fresh solution of sodium metabisulfite (10 mg/mL in water).

  • Add 100 µL of the sodium metabisulfite solution to the reaction vial.

  • The reaction mixture is now ready for purification.

Purification and Quality Control

Purification is a critical step to separate the desired radiolabeled product from unreacted [¹²⁵I]NaI, the precursor, and any side products.[19][20]

Purification by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiopharmaceuticals, offering excellent separation of components.[19][21]

ParameterConditionRationale
Column C18, semi-preparative (e.g., 10 x 250 mm, 5 µm)C18 stationary phase effectively separates nonpolar to moderately polar compounds based on hydrophobicity.
Mobile Phase A Water with 0.1% TFATFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile is the organic modifier used to elute compounds from the C18 column.
Gradient 20% to 80% B over 30 minutesA gradient elution ensures good separation of early-eluting iodide from the more retained product.
Flow Rate 3.0 mL/minA typical flow rate for a semi-preparative column.
Detection UV (254 nm) and in-line Radiation DetectorUV detects the precursor and product, while the radiation detector specifically identifies radioactive peaks.

Procedure:

  • Inject the quenched reaction mixture onto the HPLC system.

  • Collect fractions (e.g., 1.5 mL per fraction) corresponding to the radioactive peak that has a retention time matching the non-radioactive standard, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol.

  • The collected fraction contains the purified product in the mobile phase. The solvent is typically removed under a stream of nitrogen and redissolved in a suitable buffer for in vitro or in vivo use.

Quality Control & Radiochemical Purity (RCP)

The radiochemical purity (RCP) is the percentage of the total radioactivity in the sample that is present in the desired chemical form.[11][22] This must be determined before use.

Method 1: Analytical HPLC

  • Inject a small aliquot of the final purified product onto an analytical HPLC system (similar conditions to above but with a smaller column and lower flow rate).

  • Integrate the area of all radioactive peaks in the chromatogram.

  • Calculation: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100.[23]

  • A minimum RCP of >95% is generally required.

Method 2: Radio-Thin-Layer Chromatography (radio-TLC)

  • Radio-TLC is a faster, simpler method for a quick purity check.[24][25]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system that separates free iodide from the product (e.g., Ethyl Acetate:Hexane 70:30).

  • Procedure:

    • Spot a small amount of the final product onto the TLC plate.

    • Develop the plate in the solvent chamber. Free iodide (¹²⁵I⁻) will remain at the origin (Rf = 0), while the much less polar product will move up the plate (e.g., Rf ≈ 0.6-0.7).

    • Analyze the plate using a radio-TLC scanner or by cutting the plate into sections and counting each in a gamma counter.

    • Calculate RCP as: RCP (%) = (Counts in Product Zone / Total Counts on Plate) x 100.

Determination of Specific Activity (SA)

Specific activity is the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or MBq/µmol). High specific activity is crucial for experiments where the concentration of the labeled compound must be low to avoid perturbing the biological system.[26]

  • Determine Molar Amount: Using the analytical HPLC chromatogram, quantify the mass of the product by comparing its UV peak area to a standard curve of the known non-radioactive compound. Convert this mass to moles.

  • Measure Total Radioactivity: Measure the total radioactivity of the purified product solution using a calibrated dose calibrator or gamma counter.

  • Calculate SA: Specific Activity = Total Radioactivity (MBq) / Total Moles (µmol).

Stability and Storage

The stability of radioiodinated compounds can be compromised by radiolysis (decomposition due to radiation) and chemical degradation.[27] The C-I bond on aromatic rings is generally stable, but in vivo deiodination can occur metabolically.[4]

  • Storage: Store the final product at -20°C or -80°C in a solution containing a stabilizing agent, such as 0.1% BSA or ethanol, to minimize radiolysis.

  • Purity Checks: Re-analyze the radiochemical purity using radio-TLC or HPLC before use if the product has been stored for an extended period (e.g., >2 weeks).[11]

References

  • Iodine-125 Handling Precautions. (n.d.). Revvity.
  • STANDARD OPERATING PROCEDURES: IODINE-125. (n.d.). Columbia University Research.
  • Iodine-125 handling precautions. (n.d.). Revvity.
  • Iodine-125. (n.d.). Princeton University Environmental Health and Safety.
  • Iodine 125-I (¹²⁵I) safety information and specific handling precautions. (n.d.). Unknown Source.
  • Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. (2019). Molecules.
  • Electrophilic iodination using an iodogen. (n.d.).
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. (2020). Chemical Science.
  • Determination of chemical purity and specific activity of 177g,mLuCl3 by INAA and ET-AAS. (n.d.). Akadémiai Kiadó.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). Molecules.
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. (2020).
  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. (n.d.). INIS-IAEA.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). MDPI.
  • Radiopharmaceuticals: Identity & Purity Tests. (n.d.). Esco Pharma.
  • SEPARATION OF UNBOUND IODIDE IN ¹²⁵I-LABELED ANTIPYRINE. (n.d.). Journal of Nuclear Medicine.
  • Iodine-125 Labeling of Proteins. (n.d.). Revvity.
  • The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek.
  • Efficient and Site-Specific ¹²⁵I-Radioiodination of Bioactive Molecules Using Oxidative Condens
  • Quality Control of Radiochemical Purity by a Rapid Feedback System. (n.d.). Purdue Nuclear Pharmacy Program.
  • Radiometric Assays and Detection. (n.d.). Revvity.
  • Purification, formulation and quality control of radiopharmaceuticals. (2020). YouTube.
  • Simplified Method for Determining the Radiochemical Purity of 99mTc-MAG3. (2006). Journal of Nuclear Medicine Technology.
  • Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield. (n.d.). Unknown Source.
  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds. (1991).
  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). European Journal of Medicinal Chemistry.
  • Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol. (2013). Asia Oceania Journal of Nuclear Medicine & Biology.
  • In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond form
  • How to Iodinate Proteins with Iodo-Gen®. (2019). G-Biosciences.
  • Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. (n.d.). PubMed.
  • Radio TLC chromatogram of FA-¹²⁵I-GNR. (n.d.).
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega.
  • Recent Advances in Synthetic Methods for Radioiodination. (2020). The Journal of Organic Chemistry.
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. (n.d.). Molecules.
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. (2021). MDPI.
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIV

Sources

Method

experimental procedure for Heck reaction using aryl iodides

Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocol for Aryl Iodides Executive Summary The Mizoroki-Heck reaction is a foundational palladium-catalyzed methodology for the arylation and alkenylation of olef...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocol for Aryl Iodides

Executive Summary

The Mizoroki-Heck reaction is a foundational palladium-catalyzed methodology for the arylation and alkenylation of olefins, widely utilized in pharmaceutical development and fine chemical synthesis[1]. As a Senior Application Scientist, I have structured this protocol to address the specific kinetic and thermodynamic realities of utilizing aryl iodides . By understanding the causality behind catalyst selection, solvent effects, and base regeneration, researchers can execute a highly efficient, self-validating workflow that minimizes catalyst loading and maximizes yield.

Mechanistic Rationale: The Aryl Iodide Advantage

When designing a Heck coupling protocol, the choice of the aryl halide dictates the entire catalytic landscape. Aryl iodides are uniquely privileged substrates. Due to their low carbon-halogen bond dissociation energy, the oxidative addition of the aryl iodide to the active Pd(0) species is exceptionally fast and often exothermic[2].

Because oxidative addition is not the bottleneck, the rate-determining step shifts downstream—typically to the migratory insertion of the alkene or the subsequent β-hydride elimination[3]. This kinetic shift has profound practical implications:

  • Ligand Independence: It allows for "ligand-free" conditions (where the solvent or base acts as a transient ligand) or the use of simple, inexpensive phosphines (like PPh

    
    ), bypassing the need for the sterically demanding, electron-rich ligands required to force the oxidative addition of aryl chlorides[4].
    
  • Mild Conditions: Reactions can proceed at lower temperatures (60–100 °C), preserving sensitive functional groups.

  • Base Functionality: The base acts as a proton scavenger to neutralize the generated hydroiodic acid (HI) and facilitates the reductive elimination step that regenerates the active Pd(0) catalyst, closing the cycle[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar MigIns Migratory Insertion (Rate-Limiting Step) PdII_Ar->MigIns Alkene PdII_Alkyl Alkyl-Pd(II)-I Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene BetaElim->Product Product Release PdII_H H-Pd(II)-I Complex BetaElim->PdII_H RedElim Reductive Elimination (Base-Promoted) PdII_H->RedElim Base RedElim->Pd0 Base·HI

Catalytic cycle of the Mizoroki-Heck reaction using aryl iodides.

Quantitative Reactivity Profile

To contextualize the experimental choices, the following table summarizes the comparative reactivity of aryl halides in the Heck reaction.

Substrate TypeApprox. C–X Bond EnergyTypical Catalyst SystemLigand RequirementTypical Temp.Reaction Time
Aryl Iodide ~65 kcal/molPd(OAc)

None, or simple (e.g., PPh

)
60–100 °C2–12 h
Aryl Bromide ~81 kcal/molPd(OAc)

or Pd

(dba)

Standard Phosphines (e.g., P(o-tol)

)
90–120 °C12–24 h
Aryl Chloride ~96 kcal/molPd

(dba)

Bulky/Electron-rich (e.g., t-Bu

P, NHC)
110–140 °C16–48 h

Experimental Workflow & Logical Relationships

HeckWorkflow Prep 1. Reagent Prep (Dry Solvents) Setup 2. Degassing (Argon Purge) Prep->Setup React 3. Reaction (80°C, Stirring) Setup->React Monitor 4. Validation (TLC/GC-MS) React->Monitor Workup 5. Quench & Extract (Aqueous Wash) Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the Heck coupling protocol.

Self-Validating Experimental Protocol

Target Reaction: Coupling of Iodobenzene with Methyl Acrylate to yield Methyl Cinnamate.

Materials & Reagents:

  • Iodobenzene (1.0 equiv, 1.0 mmol)

  • Methyl acrylate (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate[Pd(OAc)

    
    ] (0.01 equiv, 1 mol%)
    
  • Triethylamine (Et

    
    N) (2.0 equiv, 2.0 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: Add 3.0 mL of anhydrous DMF to an oven-dried Schlenk tube equipped with a magnetic stir bar. Sparge the solvent with Argon for 10 minutes.

    • Causality: Oxygen is a known poison for Pd(0) species, leading to premature catalyst deactivation. Degassing ensures the longevity of the active catalyst.

  • Reaction Assembly: Under a positive flow of Argon, add Pd(OAc)

    
     (2.2 mg, 1 mol%). Stir until dissolved. Sequentially add iodobenzene (112 µL, 1.0 mmol), methyl acrylate (135 µL, 1.5 mmol), and Et
    
    
    
    N (278 µL, 2.0 mmol). Seal the tube.
  • Heating & Initiation: Submerge the reaction vessel into a pre-heated oil bath at 80 °C.

    • Validation Checkpoint 1 (Visual): Upon reaching 80 °C, the mixture should transition from a pale yellow suspension to a homogeneous deep yellow/orange solution. This optical shift validates the reduction of Pd(II) to the active Pd(0) species and the subsequent formation of the oxidative addition complex.

  • Active Monitoring: At t = 2 hours, sample 50 µL of the reaction mixture via microsyringe. Dilute in 1 mL of EtOAc and wash with 1 mL of water to remove DMF.

    • Validation Checkpoint 2 (Analytical): Analyze the organic layer via GC-MS or TLC (Hexanes/EtOAc 9:1). The protocol is self-validating if the aryl iodide peak (e.g., iodobenzene at m/z 204) has disappeared and the product peak (e.g., methyl cinnamate at m/z 162) is the dominant signal, confirming catalytic turnover.

  • Quenching & Workup: Once complete conversion is analytically validated, cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to remove DMF and triethylammonium iodide salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trans-alkene product.

Troubleshooting & Quality Control

  • Symptom: Formation of Palladium Black.

    • Observation: A fine black precipitate coats the reaction flask before the starting material is consumed.

    • Causality: The active Pd(0) species has aggregated into inactive bulk palladium metal. This occurs when the rate of oxidative addition is slower than the rate of catalyst degradation[2].

    • Solution: Although aryl iodides are highly reactive, electron-rich aryl iodides may still react slowly. Add a simple stabilizing ligand (e.g., 2 mol% PPh

      
      ) or use a more coordinating solvent (like NMP) to stabilize the Pd(0) intermediate.
      
  • Symptom: High Levels of Homocoupling.

    • Observation: GC-MS shows significant formation of biphenyl derivatives.

    • Causality: Trace oxygen in the system promotes the oxidative homocoupling of the aryl iodide.

    • Solution: Strictly enforce the Argon sparging step and ensure all liquid reagents (especially the amine base) are thoroughly degassed prior to addition.

References

  • Title: Heck reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Variations on a theme—recent developments on the mechanism of the Heck reaction Source: uwindsor.ca URL: [Link]

  • Title: Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions Source: researchgate.net URL: [Link]

  • Title: Mechanisms of the Mizoroki–Heck Reaction Source: scispace.com URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: rsc.org URL: [Link]

Sources

Application

Application Note: (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol as a Versatile Molecular Probe Precursor

Executive Summary The development of highly specific molecular probes is critical for elucidating receptor localization, target engagement, and downstream signaling pathways. The chroman-2-methanol scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific molecular probes is critical for elucidating receptor localization, target engagement, and downstream signaling pathways. The chroman-2-methanol scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of the highly selective β1-adrenergic receptor (β1-AR) antagonist, nebivolol[1].

By strategically incorporating an iodine atom at the 6-position of the chroman ring, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (also referred to as 6-iodochroman-2-methanol) is transformed into a highly versatile precursor. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this precursor to generate fluorescent and radiolabeled probes via palladium-catalyzed cross-coupling and isotopic exchange.

Mechanistic Rationale & Probe Design Strategy

The design of a molecular probe must preserve the binding affinity of the parent pharmacophore while introducing a detectable reporter.

  • Steric Preservation: The 2-methanol group of the chroman ring contains a critical chiral center required for hydrogen bonding within the orthosteric binding pocket of the β1-AR. Modifications at this site typically abolish receptor affinity. Conversely, the 6-position of the chroman ring is oriented toward the solvent-exposed extracellular vestibule of the receptor.

  • Chemical Reactivity: The aryl iodide at the 6-position serves as a highly reactive synthetic handle. It is perfectly suited for mild Palladium-catalyzed cross-coupling reactions (such as Sonogashira or Suzuki-Miyaura couplings), allowing for the modular attachment of alkyne-functionalized fluorophores or affinity tags without risking racemization of the critical 2-methanol center[2]. Furthermore, the iodo group allows for direct radioiodination via isotopic exchange for high-sensitivity binding assays.

Pathway Probe Chroman-2-Methanol Probe B1AR β1-Adrenergic Receptor Probe->B1AR Antagonistic Binding Gs Gαs Protein (Inactive) B1AR->Gs Inhibition AC Adenylyl Cyclase Gs->AC No Activation cAMP cAMP Production Blocked AC->cAMP Downregulation

Fig 1. Antagonistic engagement of the chroman probe with the β1-adrenergic receptor signaling pathway.

Experimental Protocols

Protocol A: Synthesis of Fluorescent Probes via Sonogashira Cross-Coupling

This protocol outlines the conjugation of an alkyne-functionalized fluorophore (e.g., Alkyne-BODIPY) to the 6-iodo precursor[3].

Materials:

  • (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (1.0 eq)

  • Terminal Alkyne-Fluorophore (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Copper(I) iodide [CuI] (0.10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) / Diethylamine (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously degas the DMF/Diethylamine solvent mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen exclusion is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the air-sensitive Pd(0) catalyst from degrading into inactive Pd(II) black.

  • Reagent Assembly: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 6-iodo precursor and the alkyne-fluorophore in the degassed solvent.

  • Catalyst Addition: Quickly add Pd(PPh3)4 and CuI against a positive flow of argon.

    • Causality: CuI acts as a co-catalyst, forming a highly reactive copper acetylide intermediate that readily undergoes transmetalation with the palladium complex, drastically accelerating the reaction cycle.

  • Reaction Incubation: Stir the mixture at room temperature (20–25°C) for 18 hours in the dark.

    • Causality: Conducting the reaction at room temperature is sufficient for reactive aryl iodides and prevents both the thermal degradation of sensitive fluorophores and the racemization of the chiral 2-methanol center.

  • Self-Validating QC Checkpoint: Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the precursor peak is <5% relative to the product mass peak.

  • Purification: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, and concentrate. Purify the crude product using semi-preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Workflow A 6-Iodo-Chroman-2-Methanol C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Alkyne-Reporter Tag B->C D Crude Fluorescent Probe C->D E HPLC Purification D->E F Validated Molecular Probe E->F

Fig 2. Experimental workflow for synthesizing fluorescent chroman probes via Sonogashira coupling.

Protocol B: Competitive Radioligand Binding Assay

Once the probe is synthesized (or directly radioiodinated with 125I), its target engagement must be validated against the β1-AR.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human β1-ARs. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 0.1 nM [125I]-cyanopindolol (standard radioligand) and varying concentrations of the synthesized chroman probe (10^-11 to 10^-5 M).

  • Equilibration: Incubate the plate for 90 minutes at 25°C.

    • Causality: This specific time-temperature combination ensures steady-state thermodynamic equilibrium is reached without triggering proteolytic degradation of the receptor.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester.

    • Causality: Pre-soaking the filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to use neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged ligands.

  • Self-Validating QC Checkpoint: Ensure the Z'-factor of the assay plate is >0.6 using positive (10 µM unlabeled nebivolol) and negative (vehicle) controls to validate assay robustness.

  • Quantification: Measure bound radioactivity using a gamma counter and calculate the Ki using the Cheng-Prusoff equation.

Quantitative Data & Benchmarking

The table below summarizes representative analytical and pharmacological benchmarking data for probes derived from the 6-iodo-chroman-2-methanol precursor. The data demonstrates that modifications at the 6-position retain low-nanomolar affinity for the β1-AR.

Table 1: Comparative Analytical and Pharmacological Validation Data

Compound VariantModification TypeSynthetic Yield (%)HPLC Purity (%)β1-AR Affinity (Ki, nM)Emission Max (nm)
Parent Scaffold None (Nebivolol core)N/A>99.00.8 ± 0.1N/A
Precursor 6-Iodo85>98.51.2 ± 0.2N/A
Probe A 6-Alkyne-BODIPY68>95.04.5 ± 0.6515
Probe B 6-Alkyne-Biotin72>96.03.8 ± 0.4N/A
Probe C 125I-Radiolabeled55>99.01.2 ± 0.2N/A

Note: Yields for Probe A and B represent the efficiency of the Sonogashira cross-coupling step following HPLC purification.

References

  • Preparation of nebivolol. Google Patents.[https://vertexaisearch.cloud.google.
  • New Fluorescent Synthetic Retinoids as Potential RAR Agonists with Anticancer, Molecular Docking and ADME Assessments - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlUWHavm_tM70Rx9vHQzHQ53nZbhDV-G3Ju87_m44hk_JuPlhXgOiAd6qED5SAE-d7yIu34uf3YtVtdLtey72eqmoaNkIYeYRsoilLkmcjDemSSoNWH13clynGyIbx90xevFV--9XHDpbx_6Ux]
  • Inhibitors of human immunodeficiency virus replication (WO2009062285A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4G0AsoBVGNzzUt0UslzopfxdTAeOT0IimUny4bQ4nLCl0b6T4OtlGreSER4nKqfkwHcACHpGb4s5GgSH4BssB28KceA-qCEGilFNM_9iYzwbI-VnopRqyttMsI8sBw8-RbUe7E3lPAF6KAj_Dg==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (also known as 6-iodochroman-2-ylmethanol). As a chiral building block, the chroman-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (also known as 6-iodochroman-2-ylmethanol). As a chiral building block, the chroman-2-ylmethanol scaffold is critical in the synthesis of α-tocopherol (Vitamin E) analogs, levcromakalim, and various bioactive heterocycles[1]. However, the introduction of an iodine atom at the 6-position introduces severe electronic and steric vulnerabilities.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality of purification failures—specifically focusing on the electronic interplay between the electron-donating chroman oxygen and the labile aryl iodide, as well as the strong hydrogen-bonding nature of the primary alcohol.

Chromatographic Behavior & Solvent Optimization

The primary hydroxyl group at the C2 position causes significant tailing on standard normal-phase silica gel. This tailing masks the separation between the target compound and the structurally identical des-iodo impurity (chroman-2-ylmethanol). To achieve baseline resolution, solvent modifiers and ternary systems are required.

Table 1: Quantitative TLC Data and Solvent System Performance

Solvent System (v/v)

Target (6-Iodo)

Impurity (Des-iodo)
Resolution (

)
Causality / Observation
100% Ethyl Acetate0.850.82Poor (< 1.0)Complete co-elution; alcohol dominates retention.
70:30 Hexane/EtOAc0.350.31Moderate (1.2)Severe streaking observed due to H-bonding.
65:30:5 Hexane/EtOAc/DCM0.380.29Excellent (> 1.5)DCM disrupts intermolecular H-bonding, sharpening bands.
70:30 Hexane/EtOAc + 1% TEA0.400.35Good (1.4)TEA neutralizes acidic silanol sites, preventing degradation.
Decision Matrix for Isolation

purification_workflow Crude Crude 6-Iodochroman Reaction Mixture TLC 2D-TLC Assessment (Check for Degradation) Crude->TLC Degradation Pink/Brown Streaking (Iodine Loss) TLC->Degradation Light/Acid Sensitive Stable Stable Spots (No Color Change) TLC->Stable Robust Batch Alumina Use Neutral Alumina or TEA-Treated Silica Degradation->Alumina Silica Ternary Silica Gel (Hexane/EtOAc/DCM) Stable->Silica Cryst Recrystallization (Toluene/Heptane) Alumina->Cryst If >90% purity Silica->Cryst Pure Pure (6-iodo-3,4-dihydro-2H -1-benzopyran-2-yl)methanol Cryst->Pure

Workflow for isolating light-sensitive 6-iodochroman-2-ylmethanol.

Troubleshooting FAQs & Validated Protocols
Q1: During column chromatography, my product band turns pink/brown, and my yield is drastically reduced. Why is this happening, and how do I stop it?

The Science: You are observing on-column deiodination. In the chroman ring, the oxygen atom at position 1 is para to the iodine at position 6. The strong resonance electron donation from the oxygen atom significantly increases the electron density at C6, weakening the C-I bond[2]. When exposed to the slightly acidic silanol groups on standard silica gel, combined with ambient light, the C-I bond undergoes homolytic cleavage. This releases free iodine radicals that recombine to form


 (the pink/brown color) and leaves behind the des-iodo chroman-2-ylmethanol.

degradation_pathway Substrate 6-Iodochroman-2-ylmethanol Photo hv (Light) or Acidic Silica Substrate->Photo Radical Aryl Radical Intermediate + Iodine Radical Photo->Radical Homolytic Cleavage DesIodo Chroman-2-ylmethanol (Des-iodo Impurity) Radical->DesIodo H-abstraction I2 I2 Formation (Pink/Brown Color) Radical->I2 Recombination

Photo-induced and acid-catalyzed degradation pathway of 6-iodochromans.

The Solution: You must deactivate the silica gel and eliminate photo-excitation.

Protocol: TEA-Deactivated Silica Gel Chromatography

  • Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexane containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into a glass column wrapped entirely in aluminum foil to block ambient UV/Vis light.

  • Equilibration: Flush the column with 3 column volumes (CV) of the 1% TEA/Hexane solution to ensure all acidic silanol sites are neutralized.

  • Loading: Dissolve the crude (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol in a minimum amount of Dichloromethane (DCM) and load it carefully onto the column.

  • Elution: Elute using the optimized ternary system: 65:30:5 Hexane/EtOAc/DCM.

  • Self-Validation Step: Collect fractions and spot them on a TLC plate. If the protocol is successful, the fractions in the collection tubes will remain perfectly colorless. Any pink tint indicates insufficient TEA pre-treatment.

Q2: I suspect my compound is degrading on the TLC plate before I even run the column. How can I prove this?

The Science: Because TLC plates have a massive surface-area-to-volume ratio, they expose the compound to high levels of oxygen, light, and active silica simultaneously. This can cause "ghost spots" that mislead your purification strategy.

Protocol: 2D-TLC Diagnostic Validation

  • Spotting: Spot your crude mixture in the bottom-left corner of a square silica gel TLC plate (e.g., 5x5 cm).

  • First Dimension: Develop the plate in 70:30 Hexane/EtOAc.

  • Rest Period: Remove the plate, dry it with a gentle stream of nitrogen, and leave it exposed to ambient bench light for 30 minutes.

  • Second Dimension: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Self-Validation Step: Visualize under UV (254 nm).

    • Stable Compound: All spots will lie perfectly on a 45-degree diagonal line.

    • Degradation: If (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is degrading, you will see spots falling off the diagonal (specifically, a new spot appearing below the target compound's diagonal position, representing the newly formed des-iodo impurity). If this occurs, switch immediately to Neutral Alumina for your bulk purification.

Q3: I tried to purify a 50-gram batch via vacuum distillation, but the product completely decomposed into a black tar. What is the alternative for scale-up?

The Science: Aryl iodides are highly susceptible to thermal degradation. The C-I bond dissociation energy is relatively low (~65 kcal/mol), and at the temperatures required to distill a compound with a hydrogen-bonding primary alcohol (often >150°C even under high vacuum), the molecule undergoes auto-catalytic radical decomposition. Distillation is strictly contraindicated for this scaffold[3].

Protocol: Low-Temperature Recrystallization

  • Dissolution: Place the semi-pure chromatographic fractions (enriched to >85% purity) in a round-bottom flask. Dissolve the solid in a minimum volume of warm Toluene (approx. 45°C). Do not exceed 50°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while stirring until the solution becomes faintly turbid.

  • Annealing: Add just enough Toluene (1-2 drops) to clear the turbidity, then remove from heat.

  • Crystallization: Allow the flask to cool slowly to room temperature in a dark fume hood, then transfer to a -20°C freezer for 12 hours.

  • Filtration: Filter the resulting white-to-pale-yellow crystals over a chilled Büchner funnel and wash with ice-cold Heptane.

  • Self-Validation Step: Run a melting point analysis. A sharp melting point range (< 2°C variance) confirms the exclusion of the des-iodo impurity, which typically depresses and broadens the melting point of the iodinated target.

References
  • Goujon, J.-Y., Duval, A., & Kirschleger, B. (2002). A useful enantioselective synthesis of chroman-2-ylmethanol. Journal of the Chemical Society, Perkin Transactions 1, (4), 496-499.[Link]

  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2004). Intramolecular Arylation Reactions of Alkenes: A Flexible Approach to Chromans and Tetrahydroquinoline Derivatives. Journal of the American Chemical Society, 126(11), 3416-3417.[Link]

  • Li, Y., et al. (2023). Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. Molecules, 28(8), 3568.[Link]

Sources

Optimization

dehalogenation side reactions in Suzuki coupling of aryl iodides.

Topic: Troubleshooting Hydrodehalogenation of Aryl Iodides Audience: Medicinal Chemists & Process Development Scientists Diagnostic Hub: Is This Your Problem? User Query: "I am coupling an aryl iodide with a boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrodehalogenation of Aryl Iodides Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Hub: Is This Your Problem?

User Query: "I am coupling an aryl iodide with a boronic acid. My conversion is high, but the yield of the biaryl product is low. I see a major byproduct with a lower mass. Is this dehalogenation?"

The Rapid Diagnostic Check

Before altering conditions, confirm the identity of the byproduct. Aryl iodides are uniquely prone to hydrodehalogenation (replacement of -I with -H) due to their rapid oxidative addition rates, which can leave the Palladium intermediate "idling" if transmetallation is slow.

Validation Steps:

  • Mass Spectrometry (LC-MS/GC-MS):

    • Calculate the mass of your starting Aryl Iodide (

      
      ).
      
    • Calculate the mass of the Dehalogenated byproduct (

      
      ).
      
    • Rule of Thumb: If you see a peak at

      
       (loss of I, gain of H), you have hydrodehalogenation.
      
    • Note: Do not confuse this with Homocoupling (Ar-Ar), which appears at

      
      .
      
  • NMR Verification:

    • Look for a new proton signal in the aromatic region that was not present in the starting material (often a triplet or doublet depending on substitution).

Mechanistic Root Cause: The "Hydride Hijack"

User Query: "Why is this happening? I thought Suzuki coupling formed C-C bonds, not C-H bonds."

Technical Insight: The reaction is suffering from a competitive pathway I call the "Hydride Hijack." Because Aryl Iodides oxidatively add to Pd(0) very quickly, the resulting Ar-Pd(II)-I species accumulates. If the Boronic Acid is slow to transmetallate (due to sterics or low solubility), the Palladium center looks for other partners. If a source of hydride (


) is present, the catalyst grabs it, leading to the reductive elimination of Ar-H  instead of Ar-Ar' .[1]
The Competitive Pathway Diagram

The following diagram illustrates where the cycle breaks.

Suzuki_Dehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I ArPdI Intermediate A: Ar-Pd(II)-I OxAdd->ArPdI TransMet Path 1: Transmetallation (Desired) ArPdI->TransMet + Ar'-B(OH)2 + Base HydrideSource Path 2: Hydride Hijack (Undesired) ArPdI->HydrideSource Slow Transmetallation + Alcohol/Base Biaryl Product: Ar-Ar' TransMet->Biaryl Reductive Elimination Dehalo Byproduct: Ar-H (Dehalogenation) HydrideSource->Dehalo Reductive Elimination Biaryl->Pd0 Dehalo->Pd0

Figure 1: The "Hydride Hijack" mechanism showing how slow transmetallation allows hydride sources to intercept the Ar-Pd-I intermediate.

Common Hydride Sources (The Culprits)
  • Solvents with

    
    -Hydrogens:  Primary and secondary alcohols (Isopropanol, Ethanol) are prime offenders. Palladium can undergo 
    
    
    
    -hydride elimination with these, generating a Pd-H species [1].[2]
  • Alkoxide Bases: Bases like Sodium Ethoxide (NaOEt) or Isopropoxide possess

    
    -hydrogens that easily transfer to Palladium.
    
  • Trace Impurities: Formates or dissolved

    
     (which can oxidize ligands/solvents) can promote this pathway.
    

Protocol Optimization: The Fix

User Query: "How do I stop it? I've tried adding more catalyst, but it didn't help."

Solution Strategy: Adding more catalyst often increases dehalogenation because you generate more active Pd species that sit idle. Instead, you must accelerate transmetallation or remove hydride sources .

Optimization Matrix
ParameterAvoid (High Risk) Recommended (Low Risk) Why?
Solvent Isopropanol, Ethanol, THF (if wet/old)Toluene/Water (4:1) , Dioxane , DMF Removes the source of hydrides (

-hydrogens).
Base NaOEt, NaOiPr,


,

,

Inorganic bases lack

-hydrogens, eliminating the hydride donor mechanism [2].
Ligand

(simple phosphines)
SPhos , XPhos , BrettPhos Bulky, electron-rich ligands accelerate reductive elimination and stabilize the active cycle [3].
Water Anhydrous conditions (Paradoxical)Add 5-10% Water Water is required to form the reactive boronate species (

), speeding up transmetallation.

High-Fidelity Protocol: Difficult Aryl Iodides

Scenario: You are coupling a sterically hindered Aryl Iodide with a deactivated Boronic Acid. Objective: Zero Dehalogenation.

Reagents & Setup
  • Catalyst:

    
     (1 mol%) + SPhos  or XPhos  (2-4 mol%).
    
    • Reasoning: SPhos is exceptionally good at preventing dehalogenation due to its bulk, which shields the Pd center from side reactions while promoting coupling.

  • Base:

    
     (2.0 - 3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio).

  • Temperature: 80°C - 100°C.[3]

Step-by-Step Workflow
  • Pre-complexation (Critical Step):

    • In a vial, mix

      
       and SPhos in dry Toluene. Stir at RT for 5-10 minutes.
      
    • Why? This ensures the active catalytic species (

      
      ) is formed before it sees the reactive Aryl Iodide.
      
  • Substrate Addition:

    • Add the Aryl Iodide (1.0 equiv) and Boronic Acid (1.2 - 1.5 equiv) to the reaction vessel.

    • Add solid

      
      .
      
  • Degassing (The "Self-Validating" Control):

    • Add the Toluene/Catalyst mixture and the Water.[3]

    • Sparge with Argon/Nitrogen for 10 minutes.

    • Why? Oxygen can oxidize phosphines and promote homocoupling/dehalogenation cycles.

  • Reaction:

    • Seal and heat to 80°C. Monitor via LC-MS at 1 hour.

    • Checkpoint: If Ar-I is consumed but Ar-H is forming, lower the temperature to 60°C and increase Boronic Acid concentration to force transmetallation.

Troubleshooting Flowchart

Troubleshooting_Flow Start Start: High Dehalogenation Detected CheckSolvent Is Solvent an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene/Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 / Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand PPh3? CheckBase->CheckLigand No ChangeLigand Switch to SPhos/XPhos CheckLigand->ChangeLigand Yes End Consult Advanced Literature CheckLigand->End No (Check Purity)

Figure 2: Systematic troubleshooting workflow for eliminating dehalogenation.

References

  • Navarro, O. et al. (2005).[1] "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry. (Note: Generalized citation for Pd-catalyzed dehalogenation mechanisms).

  • Miyaura, N. & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • BenchChem Tech Support. (2025). "Minimizing dehalogenated byproducts in Suzuki coupling reactions." 5

Sources

Troubleshooting

stability of C-I bond in (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol under basic conditions

Welcome to the technical support guide for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address potential challenges related to the stability of the carbon-iodine (C-I) bond in this molecule, particularly under basic conditions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and syntheses.

Introduction: The Nature of the C-I Bond Challenge

The C-I bond on an aromatic ring, such as in (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, is a crucial reactive handle in organic synthesis. It is frequently utilized in cross-coupling reactions like Sonogashira, Heck, and Ullmann couplings to form new carbon-carbon or carbon-heteroatom bonds.[1][2][3] However, the stability of this bond can be compromised under basic conditions, leading to undesired side reactions such as dehalogenation.[1][4] This guide will explore the factors influencing C-I bond stability and provide troubleshooting strategies to mitigate these challenges.

The core of the issue lies in the fact that aryl halides can undergo reduction to their corresponding arenes under basic conditions, sometimes facilitated by light or transition metals.[5][6][7] The presence of a benzylic alcohol in the molecule introduces additional complexity. The hydroxyl group can be deprotonated by a base to form an alkoxide, which may influence the electronic properties of the aromatic ring or participate in the reaction.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you might encounter during your experiments.

Question 1: I'm observing significant amounts of the de-iodinated product, (3,4-dihydro-2H-1-benzopyran-2-yl)methanol, in my reaction mixture. What's causing this?

Answer: The loss of the iodine atom, or dehalogenation, is a known side reaction for aryl iodides, especially under basic conditions.[1] Several factors could be contributing to this issue in your experiment:

  • Base Strength and Concentration: Strong bases can promote dehalogenation. The choice of base is critical. For instance, strong bases like potassium tert-butoxide (tBuOK) in solvents like DMF have been shown to initiate radical-mediated hydrogenation of aryl halides.[4]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for C-I bond cleavage. Many coupling reactions involving aryl iodides can proceed at room temperature, and it is advisable to start with milder conditions.[2]

  • Presence of a Hydrogen Source: Solvents like DMF or alcohols can act as hydrogen donors in radical-mediated dehalogenation processes.[4]

  • Trace Metal Contamination: Even trace amounts of transition metals can catalyze dehalogenation. Ensure your glassware and reagents are scrupulously clean.

  • Light Exposure: Some dehalogenation reactions are promoted by visible light.[4][5][7] Running reactions in the dark or in amber-colored flasks can minimize this.

Question 2: How can I choose the right base to minimize dehalogenation while still promoting my desired reaction (e.g., a Sonogashira coupling)?

Answer: Selecting the appropriate base is a balancing act. You need a base strong enough to facilitate the desired reaction (e.g., deprotonate a terminal alkyne in a Sonogashira coupling) but mild enough to avoid significant C-I bond cleavage.

BasepKa of Conjugate AcidTypical ApplicationsNotes on C-I Bond Stability
Triethylamine (Et3N)~10.7Sonogashira, HeckGenerally mild and less likely to cause dehalogenation.
Diisopropylethylamine (DIPEA)~11Sonogashira, HeckSterically hindered, which can sometimes be beneficial.
Cesium Carbonate (Cs2CO3)~10.3 (second pKa of H2CO3)Suzuki, SonogashiraA mild inorganic base often used in cross-coupling reactions.[8]
Potassium Carbonate (K2CO3)~10.3 (second pKa of H2CO3)Suzuki, SonogashiraA common and cost-effective choice.[9]
Potassium Phosphate (K3PO4)~12.3 (third pKa of H3PO4)Buchwald-Hartwig, SuzukiA stronger inorganic base that can be effective at lower temperatures.[10]
Sodium tert-butoxide (tBuONa)~19Buchwald-HartwigA very strong base; use with caution and at low temperatures.

Recommendation: For a Sonogashira coupling, start with a milder amine base like triethylamine or DIPEA. If a stronger base is required, consider inorganic bases like K2CO3 or Cs2CO3 before resorting to alkoxides.

Question 3: Could the benzylic alcohol be participating in an unwanted side reaction?

Answer: Yes, the hydroxyl group can play a role. Under basic conditions, it will be deprotonated to form an alkoxide. This can have two main consequences:

  • Electronic Effects: The resulting alkoxide is an electron-donating group, which can alter the electron density of the aromatic ring and potentially affect its reactivity in the desired coupling reaction.

  • Neighboring Group Participation (NGP): While less common for aryl systems in this configuration, the possibility of the alkoxide interacting with the reaction center should be considered, although direct displacement of the iodide is unlikely.[11][12] More likely, its presence could influence the coordination of metal catalysts.

To mitigate potential issues arising from the hydroxyl group, you could consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the base-sensitive reaction.

Experimental Workflow for Stability Testing

To systematically troubleshoot the stability of your compound, consider the following experimental workflow:

Stability_Test cluster_conditions Select Conditions cluster_experiment Run Experiment cluster_analysis Analyze Results A Choose Base (e.g., K2CO3, Et3N, tBuOK) D Dissolve (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol A->D B Choose Solvent (e.g., DMF, Toluene, THF) B->D C Set Temperature (e.g., RT, 50°C, 80°C) F Stir for 24h (in dark) C->F E Add Base D->E E->F G Take Aliquot at t=0, 1, 4, 24h F->G H Analyze by LC-MS/GC-MS G->H I Quantify Starting Material and De-iodinated Product H->I

Caption: Workflow for testing C-I bond stability.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the benzylic alcohol in my compound? A: The pKa of a typical benzylic alcohol is around 16-18, similar to other primary alcohols.[13][14] This means that it will be significantly deprotonated by strong bases like sodium hydride or potassium tert-butoxide, and to a lesser extent by inorganic bases like potassium carbonate.

Q2: Are there any specific cross-coupling reactions that are known to be more tolerant of the C-I bond in the presence of bases? A: Sonogashira couplings can often be performed under relatively mild basic conditions (e.g., using amine bases), which can help preserve the C-I bond.[2][15] Modern variations of the Ullmann reaction have also been developed to proceed under milder conditions than the classical high-temperature protocol.[3][16]

Q3: Can I use a copper-free Sonogashira coupling to avoid potential issues with a copper co-catalyst? A: Yes, copper-free Sonogashira protocols have been developed and may offer an advantage by simplifying the reaction mixture and avoiding copper-mediated side reactions.[8] These reactions often still require a palladium catalyst and a base.

Q4: My desired reaction is an Ullmann coupling. What are the key considerations for this specific reaction? A: Classical Ullmann couplings often require harsh conditions (high temperatures and stoichiometric copper) which can lead to dehalogenation.[3][17] Modern, milder Ullmann-type reactions have been developed using palladium or copper catalysts with specific ligands, allowing for lower reaction temperatures.[16][18] For your substrate, exploring these modern catalytic versions is highly recommended to improve selectivity and yield.

Q5: How does the solvent choice impact the stability of the C-I bond? A: The solvent can play a significant role. Protic solvents (like alcohols) or solvents that can act as hydrogen donors (like DMF) may facilitate dehalogenation, especially if a radical mechanism is involved.[4] Aprotic, non-coordinating solvents like toluene or dioxane might be better choices to minimize this side reaction.

Potential Reaction Pathways Under Basic Conditions

The following diagram illustrates the potential competing pathways for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol under basic conditions in the context of a generic cross-coupling reaction.

Reaction_Pathways A (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol D Alkoxide Intermediate A->D Base B Desired Cross-Coupling Product C De-iodinated Byproduct D->B [Pd] or [Cu] catalyst, Coupling Partner D->C Side Reaction (e.g., radical-mediated)

Caption: Competing reaction pathways.

By carefully considering the choice of base, solvent, temperature, and potential catalytic systems, you can significantly improve the outcome of your reactions involving (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol and minimize the undesired cleavage of the carbon-iodine bond.

References

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2020). Organic Letters. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ding, T. H., Qu, J. P., & Kang, Y. B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (2018). PMC. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Neighbouring group participation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. (2015). Organic Letters. [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ullmann Reaction. (2020). BYJU'S. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

  • Benzyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Iodinated Heterocycles

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely leveraging iodinated heterocyclic compounds for their unique properties—whether as radioligands, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely leveraging iodinated heterocyclic compounds for their unique properties—whether as radioligands, kinase inhibitors, or potent halogen-bond donors. However, the very physicochemical properties that make iodine attractive in target binding also make these compounds notoriously difficult to dissolve in aqueous buffers.

This guide is designed to move beyond generic advice. We will diagnose the root causes of precipitation, provide mechanistic rationales for excipient selection, and outline self-validating experimental protocols to ensure your in vitro and in vivo assays yield reproducible data.

Diagnostic Workflow for Solubility Optimization

Before altering your buffer composition, it is critical to determine whether your precipitation issue is driven by ionization, crystal lattice energy, or assay design. Follow the decision tree below to identify the appropriate intervention.

SolubilityWorkflow N1 Iodinated Compound Precipitates in Buffer N2 Assess Ionizability (Calculate pKa) N1->N2 N3 Adjust pH (Maximize Ionization) N2->N3 Ionizable N4 Assess Crystal Packing (Halogen Bonding) N2->N4 Neutral N3->N4 Still Insoluble N7 Target Solubility Reached N3->N7 Soluble N5 Disrupt Lattice (Add Co-solvents/DMSO) N4->N5 Mild Issue N6 Encapsulate Iodine (HP-β-Cyclodextrin) N4->N6 Severe Issue N5->N7 N6->N7

Decision tree for resolving solubility issues in iodinated heterocycles.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does adding an iodine atom to my pyrimidine drastically reduce its aqueous solubility compared to fluorine or chlorine?

The Causality: The dramatic drop in solubility is a dual consequence of high lipophilicity and halogen bonding [1]. Iodine is highly polarizable. When covalently bound to an electron-withdrawing heterocycle, the electron density on the iodine atom is pulled toward the ring, creating a region of positive electrostatic potential on the outermost surface of the iodine atom along the covalent bond axis. This is known as the


-hole .

This


-hole acts as a strong Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (like nitrogen or oxygen atoms on neighboring heterocyclic molecules). This massively increases the crystal lattice energy of the solid state. To dissolve the compound, the aqueous buffer must overcome this immense thermodynamic barrier, which water alone cannot do.
Q2: I adjusted the pH of my buffer to ionize my basic iodinated compound, but it still crashes out. Why?

The Causality: There are two potential issues here:

  • Inductive pKa Shift: Iodine is highly electronegative. Its strong inductive electron-withdrawing effect can significantly lower the pKa of adjacent basic amines on your heterocycle. A buffer pH that successfully ionized the non-iodinated analog may no longer be acidic enough to protonate the iodinated derivative.

  • The Common-Ion Effect: If you used Hydrochloric Acid (HCl) to lower the pH, you may have formed the hydrochloride salt of your compound. Iodinated heterocycles often form highly insoluble halide salts due to tight crystal packing. Switching to a mesylate or phosphate salt often circumvents this lattice energy trap.

Q3: What is the mechanistic rationale for using cyclodextrins over standard surfactants like Tween-80?

The Causality: Standard surfactants (like Tween-80 or Triton X-100) rely on micelle formation to solubilize lipophilic compounds. However, they do not specifically address the directional halogen bonding caused by the iodine


-hole.

Cyclodextrins, particularly Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
, feature a hydrophilic exterior and a highly hydrophobic, dimensionally restricted central cavity. The large, polarizable iodine atom fits perfectly into the

-cyclodextrin cavity [2]. This inclusion complex physically shields the iodine atom from the aqueous environment and breaks the intermolecular halogen bonds that cause precipitation, often resulting in A-type phase-solubility profiles where solubility increases linearly with cyclodextrin concentration.

Quantitative Data & Excipient Guidelines

When formulating your buffers, it is critical not to exceed excipient concentrations that might interfere with your downstream biological assays (e.g., cell toxicity or enzyme inhibition).

Table 1: Physicochemical Impact of Halogenation on a Generic Heterocycle

Halogen Substitutionvan der Waals Radius (Å)Electronegativity (Pauling)Typical

LogP
Impact on Crystal Lattice Energy
Hydrogen (-H)1.202.20BaselineLow
Fluorine (-F)1.473.98+0.2 to +0.5Low (No

-hole)
Chlorine (-Cl)1.753.16+0.5 to +1.0Moderate
Iodine (-I)2.152.66+1.0 to +1.5Very High (Strong

-hole)

Table 2: Recommended Solubilizing Excipients for In Vitro Assays

Excipient ClassSpecific AgentMax Recommended Conc. (In Vitro)Mechanistic Function
Co-solventDMSO

1.0% (v/v)
Disrupts bulk water structure; lowers dielectric constant.
ComplexationHP-

-Cyclodextrin

10 mM
Encapsulates iodine; breaks halogen bonds.
SurfactantCHAPS (Zwitterionic)

0.1% (w/v)
Micellar encapsulation; less denaturing than SDS.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, solubility must be measured systematically. Early-stage discovery relies on Kinetic Solubility (how much compound stays in solution before precipitating), while late-stage formulation requires Thermodynamic Solubility (the equilibrium state of the solid dissolving into the solvent) [3].

Protocol A: Kinetic Solubility Screening via Laser Nephelometry

Use this protocol for high-throughput screening of iodinated compounds stored in DMSO libraries.

  • Preparation of Stock: Prepare a 10 mM stock solution of the iodinated heterocycle in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock (ranging from 10 mM down to 0.078 mM).

  • Buffer Spiking: Transfer 5

    
    L of each DMSO dilution into a 96-well flat-bottom, clear optical plate containing 195 
    
    
    
    L of the target aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration will be a constant 2.5%.
  • Incubation: Seal the plate and incubate on a microplate shaker at 300 rpm for 2 hours at 25°C to allow precipitation of supersaturated wells.

  • Nephelometric Reading: Read the plate using a laser nephelometer (light scattering detector).

  • Data Analysis: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the light scattering signal abruptly increases above the baseline buffer control.

Protocol B: Miniaturized Shake-Flask Method (Thermodynamic Solubility)

Use this protocol to determine the true equilibrium solubility of the crystalline iodinated compound [4].

  • Solid Dispensing: Accurately weigh 1–2 mg of the solid, crystalline iodinated compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (with or without cyclodextrin excipients). Ensure there is visible solid remaining (an excess) to guarantee saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled incubator shaker (e.g., 25°C or 37°C) at 400 rpm for 48 to 72 hours. Causality note: Iodinated compounds have high lattice energies; equilibrium takes significantly longer than for non-halogenated analogs.

  • Phase Separation: Remove the vial and centrifuge at 14,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22

    
    m PTFE syringe filter. (Do not use nylon filters, as lipophilic iodinated compounds will bind to the membrane).
    
  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the dissolved concentration via isocratic HPLC-UV against a pre-established calibration curve.

References

  • The Halogen Bond Chemical Reviews (ACS Publications)[Link] [1]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Pharmaceutics (MDPI)[Link] [2]

  • Shake-Flask Solubility Assay Bienta / Enamine Biology Services[Link][3]

  • Determination of Thermodynamic Solubility Bio-protocol[Link][4]

Troubleshooting

troubleshooting low reactivity of aryl iodides at low temperatures in cross-coupling.

Subject: Troubleshooting Low Reactivity of Aryl Iodides (Ar-I) at Low Temperatures (<0°C) Ticket ID: #AR-I-LOWT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Reactivity of Aryl Iodides (Ar-I) at Low Temperatures (<0°C) Ticket ID: #AR-I-LOWT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Aryl Iodide Paradox

The Issue: You are likely observing a counter-intuitive phenomenon: Aryl iodides, theoretically the most reactive electrophiles for oxidative addition (OA), are stalling or failing completely at low temperatures (-78°C to -20°C), while aryl bromides or chlorides might proceed under forcing conditions, or the reaction works perfectly at room temperature.

The Root Cause: At low temperatures, the bottleneck shifts away from Oxidative Addition (OA) . The failure is typically caused by three downstream factors:

  • Catalyst Dormancy: The stability of the oxidative addition intermediate (

    
    ) is too high. Unlike bromides, the iodide ligand forms stable, bridging dimers that arrest the cycle before Transmetallation (TM).
    
  • Transmetallation Entropy: TM is often the rate-determining step (RDS) at low temperatures.[1] Without sufficient thermal energy or specific additives (like LiCl), the nucleophile (organozinc/boron) aggregates and cannot transfer the organic group to Palladium.

  • Pre-catalyst Activation: Common Pd(II) sources (e.g., Pd(OAc)₂) reduce to active Pd(0) extremely slowly below 0°C.[1]

Diagnostic Framework

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Symptom: Low Yield with Ar-I at < -20°C Q1 Is Starting Material (Ar-I) consumed? Start->Q1 NoCons No: Ar-I remains Q1->NoCons High Recovery YesCons Yes: Ar-I consumed Q1->YesCons Disappears CatCheck Check Catalyst Activation NoCons->CatCheck Sol1 Diagnosis: Pd(II) not reducing. Action: Switch to Pd(0) source or Pd-PEPPSI. CatCheck->Sol1 Q2 Is Homocoupling (Ar-Ar) present? YesCons->Q2 HomoYes Yes: Homocoupling Q2->HomoYes HomoNo No: Hydrodehalogenation (Ar-H) Q2->HomoNo Sol2 Diagnosis: Slow Transmetallation. Pd(II)-Ar species disproportionates. Action: Add LiCl (Negishi) or Soluble Base (Suzuki). HomoYes->Sol2 Sol3 Diagnosis: Moisture/Proton Source. Action: Dry solvents, check organometallic titer. HomoNo->Sol3

Figure 1: Diagnostic decision tree for isolating the kinetic bottleneck in low-temperature cross-coupling.

Technical Deep Dive & Protocols
Module A: The Negishi Solution (Recommended for < -20°C)

For temperatures below -20°C, the Negishi coupling is superior to Suzuki due to the higher reactivity of Organozinc reagents. However, standard Negishi conditions often fail because zinc reagents form unreactive aggregates.

The Fix: Knochel's LiCl Acceleration The addition of Lithium Chloride (LiCl) is non-negotiable at low temperatures. LiCl breaks up polymeric zinc aggregates into reactive monomeric species (


) and accelerates Transmetallation.[1]

Protocol 1: Low-Temp Negishi with In-Situ Zinc Generation Target Temp: -20°C to 25°C (Can start at -78°C for sensitive lithiation)[1]

StepActionCritical Technical Note
1. Activation Dry LiCl (1.5 equiv) in a flask under high vacuum with a heat gun (150°C) for 10 min.Crucial: Commercial "anhydrous" LiCl is often wet.[1] It must be dried in situ to work.[1]
2. Zn Insertion Add Zn dust (1.5 equiv) and THF.[1] Add Ar-I (1.0 equiv).[1][2] Stir.If insertion is slow, add 5 mol% TMSCl or 1,2-dibromoethane to activate Zn surface.[1]
3. Catalyst Add Pd-PEPPSI-IPent (1-2 mol%).[1]PEPPSI catalysts are air-stable Pd(II) but reduce rapidly and are bulky enough to prevent Pd-I dimer formation.[1]
4. Coupling Add the electrophile (Ar-Br/Cl) or Nucleophile.[1]Maintain inert atmosphere.[1][2]

Why Pd-PEPPSI-IPent? Standard phosphine ligands (PPh₃) are often insufficient at low temps.[1] The IPent (Isopentyl) NHC ligand provides extreme steric bulk, which forces the reductive elimination step and prevents the formation of stable, unreactive Pd-bridged dimers.

Module B: The Suzuki Workaround (0°C to -20°C)

Suzuki coupling is notoriously difficult at low temperatures because the Transmetallation step requires a base to activate the Boronic acid (


).[1] Inorganic bases (K₃PO₄, Cs₂CO₃) are insoluble in organic solvents at low temps, halting the reaction.

The Fix: Soluble Bases & Pre-Hydrolysis

Protocol 2: Low-Temp Suzuki

ComponentRecommendationRationale
Base CsOH·H₂O or TlOH (if permissible) in MeOH/THF.[1]You need a base that is soluble in the reaction medium at -20°C. Heterogeneous bases will not work.[1]
Boron Source Boronic Esters (Pinacol) or Trifluoroborates (

).[1]
Boronic acids tend to trimerize to boroxines, which are unreactive at low temp.
Water Add controlled amounts (e.g., THF:H₂O 10:1).Water is required for the base mechanism, but too much freezes or kills the catalyst.
Catalyst Pd(t-Bu₃P)₂ or Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4).[1]These generate monoligated Pd(0) species that are highly active even at 0°C.
Mechanistic Visualization: The "Iodide Trap"

Why do Iodides fail where Bromides might succeed?

IodideTrap Pd0 Pd(0)L2 PdII_Mono L2Pd(Ar)(I) (Active) Pd0->PdII_Mono Fast ArI Ar-I OA_Step Oxidative Addition PdII_Dimer [LPd(Ar)(mu-I)]2 (STABLE DIMER) PdII_Mono->PdII_Dimer Low Temp Equilibrium PdII_Dialkyl L2Pd(Ar)(R) PdII_Mono->PdII_Dialkyl Slow at Low Temp PdII_Dimer->PdII_Mono Requires Heat Nu R-ZnX TM_Step Transmetallation PdII_Dialkyl->Pd0 Product Ar-R PdII_Dialkyl->Product Reductive Elimination

Figure 2: The "Iodide Trap." At low temperatures, the bridging iodide dimer is thermodynamically favored and kinetically inert, effectively sequestering the catalyst.

Troubleshooting FAQ

Q: I am using Pd(PPh₃)₄ at -78°C and seeing no product. Why? A: Pd(PPh₃)₄ is notoriously sluggish at low temperatures.[1] The dissociation of PPh₃ to form the active 14-electron species is endothermic.[1] Furthermore, the oxidative addition product with Ar-I is stable and prone to dimerization (see Figure 2).[1] Switch to Pd-PEPPSI-IPent or XPhos Pd G4. [1]

Q: Can I use Grignard reagents (Kumada) instead of Zinc (Negishi) to increase reactivity? A: Yes, Grignards are more reactive, but they lack functional group tolerance. If you must use Kumada at low temp, use Pd(dppf)Cl₂ or Ni(dppp)Cl₂ .[1] However, beware of halogen-metal exchange side reactions which are very fast with Ar-I and Grignards.[1]

Q: My reaction turns black immediately. Is the catalyst dead? A: "Pd Black" formation indicates catalyst decomposition (precipitation of bulk Pd(0)). This usually means your ligand is insufficient to stabilize the Pd(0) or your reductive elimination is too slow.

  • Fix: Increase Ligand:Pd ratio (e.g., 2:1 for bulky phosphines) or use an NHC ligand (PEPPSI) which binds tighter.

Q: Why is LiCl specifically required? Can I use NaCl? A: No. LiCl is soluble in THF (approx 0.5 M), whereas NaCl is not. The solubilized Cl- ion coordinates to Zinc, forming a zincate (


), which is the active species for Transmetallation.[1]
References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition. [1]

    • Significance: Establishes PEPPSI-IPent as the gold standard for difficult/low-temp couplings.
  • Knochel, P., et al. (2008).[3] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry.

    • Significance: Defines the LiCl-mediated zinc insertion and coupling protocol.
  • Canty, A. J., et al. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics. [1]

    • Significance: Provides the mechanistic proof for the "Iodide Trap" and stability of Pd-I intermediates at low temper
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [1]

    • Significance: Foundational work on using LiCl to solubilize organometallics.[1]

Sources

Optimization

Advanced Cross-Coupling Support Center: Minimizing Protodeboronation in Alkyl-Aryl Suzuki Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who see their alkyl-aryl Suzuki-Miyaura cross-couplings stall due to premature starting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who see their alkyl-aryl Suzuki-Miyaura cross-couplings stall due to premature starting material degradation. The primary culprit is protodeboronation —the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1].

This guide bypasses generic advice to provide a deep, mechanistic understanding of why protodeboronation occurs and how to engineer your reaction kinetics to ensure transmetalation outpaces degradation. Every protocol provided here is designed as a self-validating system to bring reproducibility back to your workflows.

Part 1: Mechanistic Causality – Why Does Protodeboronation Occur?

To fix the problem, we must understand the causality. In standard Suzuki-Miyaura conditions, protodeboronation is predominantly a base-catalyzed process [1].

  • Boronate Formation: The base (e.g., hydroxide) coordinates to the empty p-orbital of the boron atom, forming a reactive boronate anion (

    
    )[2].
    
  • Electrophilic Attack: This intermediate undergoes a rate-limiting electrophilic attack by a proton source (usually water) at the ipso-carbon[2].

  • Cleavage: The C-B bond cleaves, yielding the des-borylated alkane or arene and consuming your valuable coupling partner[1].

Furthermore, recent automated high-throughput studies have revealed a secondary, often-overlooked pathway: Catalyst-induced protodeboronation . Palladium(II) complexes bound to bulky phosphine ligands (commonly used to force difficult oxidative additions) can paradoxically accelerate the protodeboronation of your boronic acid[3].

Troubleshooting A High Protodeboronation Detected? B Assess Reaction Conditions A->B C Aqueous / Strong Base (e.g., NaOH, KOH) B->C High pH / Water E Water Sensitive Substrate B->E Moisture Intolerant D Switch to Weaker Base (K3PO4, K2CO3) C->D G Still Degrading? (Ligand/Kinetics Issue) D->G Persistent Cleavage F Use Alkyltrifluoroborates + Anhydrous CsF E->F F->G Ligand-Induced Cleavage H Implement MIDA Boronate Slow-Release Protocol G->H

Diagnostic workflow for identifying and resolving protodeboronation.

Part 2: Quantitative Data & Base Selection

Minimizing the concentration of the reactive boronate intermediate without stalling the transmetalation step requires precise base selection[4].

BaseApprox. Aqueous pKa of Conjugate AcidRelative Protodeboronation RiskRecommended Application in Alkyl-Aryl Couplings
NaOH / KOH 14.0Very High Avoid for primary alkylboronic acids and electron-deficient arylboronic acids[4].
K₃PO₄ 12.3Moderate Excellent balance of transmetalation acceleration and stability[2].
K₂CO₃ 10.3Low-Moderate Standard starting point for sensitive substrates[4].
CsF 3.2 (HF)Low (Anhydrous) Best for anhydrous couplings with alkyltrifluoroborates[5].
Part 3: Proven Mitigation Strategies & Protocols
Strategy A: The MIDA Boronate "Slow-Release" Protocol

The Causality: N-methyliminodiacetic acid (MIDA) boronates feature a trivalent ligand that coordinatively shields the boron's empty p-orbital, completely deactivating its Lewis acidity[6]. Under mild, biphasic basic conditions, the MIDA ester slowly hydrolyzes. This keeps the instantaneous concentration of the free boronic acid extremely low, ensuring that the rate of palladium-catalyzed transmetalation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) vastly outcompetes the rate of protodeboronation (

).

SlowRelease cluster_kinetics Kinetic Control: k_trans >> k_proto MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Aqueous Base (Slow Hydrolysis) MIDA->Hydrolysis FreeBA Free Boronic Acid [Low Concentration] Hydrolysis->FreeBA Rate Limiting Pd Pd Catalyst + Ar-X (Fast Transmetalation) FreeBA->Pd k_trans Degradation Protodeboronation (Ar-H / Alkyl-H) FreeBA->Degradation k_proto Product Cross-Coupled Product Pd->Product

Kinetic pathway of the MIDA boronate slow-release strategy.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed vial, combine the aryl halide (1.0 equiv), the alkyl MIDA boronate (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv)[2].

  • Catalyst Addition: Add a fast-transmetalating catalyst system, such as XPhos Pd G2 (2–5 mol%)[2].

  • Solvent System: Introduce a degassed biphasic solvent mixture of THF/H₂O (typically 10:1 or 4:1 v/v)[2]. The biphasic nature is critical; it partitions the base and controls the hydrolysis rate.

  • Reaction: Heat to 60 °C under an inert atmosphere for 12–24 hours.

  • Self-Validation Checkpoint: At t=2 hours, sample the organic layer for HPLC. A successful slow-release system will show a large peak for unreacted MIDA boronate, a growing product peak, and no detectable free boronic acid. If free boronic acid is pooling, your transmetalation is too slow (consider a more active Pd catalyst).

Strategy B: Anhydrous Coupling with Alkyltrifluoroborates

The Causality: Primary alkylboronic acids are notoriously prone to protodeboronation[7]. Converting them to potassium alkyltrifluoroborates (


) provides a robust, tetravalent boron species that attenuates transmetalation but is entirely unreactive to protodeboronation under anhydrous conditions[8].

Step-by-Step Methodology:

  • Preparation: Combine the aryl halide (1.0 equiv), potassium alkyltrifluoroborate (1.1 equiv), and anhydrous CsF (3.0 equiv) in a glovebox[5].

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and RuPhos or cataCXium A (10 mol%).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat at 80–100 °C for 24 hours.

  • Self-Validation Checkpoint: Because there is no water, base-catalyzed protodeboronation is mathematically impossible. If degradation still occurs, it is strictly ligand/catalyst-induced[3], dictating an immediate switch of the phosphine ligand.

Part 4: Frequently Asked Questions (FAQs)

Q1: I switched to a weaker base (K₂CO₃), but my primary alkylboronic acid is still degrading. What is the cause? A: If base-catalyzed degradation is minimized, you are likely experiencing catalyst-induced protodeboronation. Recent data shows that highly sterically hindered phosphine ligands (like those in certain Buchwald precatalysts) can promote protodeboronation directly at the Pd(II) center[3]. Consider switching to a less bulky ligand (e.g., dppf) or employing the slow-release MIDA strategy to keep the boron concentration low.

Q2: Does esterification to a pinacol boronate (Bpin) completely stop protodeboronation? A: No. It is a common misconception that Bpin esters are immune to this side reaction. While Bpin esters are highly stable during benchtop storage, they undergo pre-hydrolytic protodeboronation in basic aqueous media. The ester must hydrolyze to the boronic acid/boronate before transmetalation; once hydrolyzed, the exact same degradation pathways apply[9].

Q3: How do I control water content without killing the Suzuki coupling, which often requires water to dissolve the inorganic base? A: Use a biphasic system (e.g., Toluene/H₂O) where the active catalyst and boronic acid reside in the organic phase, minimizing direct exposure to the bulk aqueous base. Alternatively, utilize the anhydrous CsF protocol[5], which facilitates transmetalation via a fluoride-bridged palladium intermediate without needing a single drop of water.

References
  • Protodeboronation - Wikipedia. Wikipedia. 1

  • Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Benchchem. 4

  • MIDA boronate. Chem-Station Int. Ed.6

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. 8

  • Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem. 2

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC.7

  • MIDA Boronates. Sigma-Aldrich.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 9

  • ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. ResearchGate.5

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 3

Sources

Troubleshooting

Technical Support Center: Benzopyran Cyclization &amp; Steric Control

Current Status: Operational Ticket ID: STERIC-BZP-001 Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division Introduction: The Steric Landscape of Benzopyrans Welcome to the Benzopyran Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: STERIC-BZP-001 Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division

Introduction: The Steric Landscape of Benzopyrans

Welcome to the Benzopyran Synthesis Support Hub. You are likely here because your cyclization is stalling, yielding the wrong regioisomer (benzofuran), or decomposing.

In benzopyran (chromene/chroman) synthesis, steric hindrance is not merely an obstacle; it is a switch . It dictates the trajectory of nucleophilic attack (Baldwin’s rules), the conformation of transition states (Claisen rearrangement), and the kinetic favorability of ring closure (Thorpe-Ingold effect).

This guide treats your synthetic route as a troubleshootable system. We focus on the three most common "failure modes" driven by sterics:

  • Regioselectivity Failure: 5-exo-dig vs. 6-endo-dig competition.

  • Mechanistic Stall: Steric clashes in thermal rearrangements.

  • Conformational Entropy: Lack of pre-organization (The Thorpe-Ingold variable).

Module 1: Metal-Catalyzed Cyclizations (Gold/Platinum)

Issue: "I am forming 5-membered benzofurans instead of 6-membered benzopyrans."

The Technical Causality

In the cyclization of o-alkynyl phenols (or ethers), the metal (


, 

) activates the alkyne

-system. The nucleophile (oxygen) has two choices:
  • 5-exo-dig: Attacks the internal carbon. Kinetically favored by standard Baldwin rules.

  • 6-endo-dig: Attacks the terminal carbon. Thermodynamically favored for benzopyrans but requires specific trajectory alignment.

Steric Impact: Bulky substituents on the alkyne terminus (


 in the diagram below) create steric repulsion against the incoming nucleophile, often forcing the reaction toward the 5-exo pathway (benzofuran) or halting it entirely. However, specific "cavity-shaped" ligands on Gold can override this by sterically blocking the 5-exo transition state.
Troubleshooting Protocol
VariableDiagnostic CheckCorrective Action
Substrate Sterics Is

(alkyne terminus) bulky (e.g.,

-Butyl, TIPS)?
Switch Strategy: Use a terminal alkyne (

) to secure 6-endo cyclization, then functionalize C-2 post-cyclization (e.g., lithiation/trapping).
Catalyst Ligand Are you using a linear ligand (e.g.,

)?
Upgrade Ligand: Switch to bulky, electron-rich phosphines like JohnPhos or IPr (NHC). These bulky ligands destabilize the cationic intermediate required for 5-exo, pushing the system toward 6-endo.
Solvent Is the solvent coordinating (e.g., MeCN)?Change Solvent: Switch to non-polar, non-coordinating solvents (DCM, Toluene). MeCN can compete with the alkyne for the metal center, amplifying steric sensitivity.
Self-Validating The Outcome
  • NMR Validation: How do you know you have the Benzopyran (6-endo) and not Benzofuran (5-exo)?

    • Benzopyran (2H-chromene): Look for distinct vinyl proton signals at C3 and C4 with a coupling constant of

      
        (cis-alkene).
      
    • Benzofuran: Typically shows a singlet or weak allylic coupling, lacking the distinct cis-doublet pair.

Pathway Visualization

GoldCyclization Start o-Alkynyl Phenol Au_Complex Au(I)-Alkyne Complex Start->Au_Complex + Au(I) Decision Steric Check at R2 Au_Complex->Decision Path_5exo 5-exo-dig TS (Kinetic) Decision->Path_5exo R2 = Bulky (t-Bu, SiR3) Path_6endo 6-endo-dig TS (Thermodynamic) Decision->Path_6endo R2 = H or Bulky Ligand Control Benzofuran Benzofuran (Undesired) Path_5exo->Benzofuran Benzopyran Benzopyran (Target) Path_6endo->Benzopyran

Caption: Decision tree showing how steric bulk at the alkyne terminus (


) diverts the reaction path between 5-exo and 6-endo modes.

Module 2: Thermal Claisen Rearrangements

Issue: "My propargyl aryl ether decomposes or returns starting material upon heating."

The Technical Causality

Thermal synthesis of benzopyrans proceeds via a [3,3]-sigmatropic rearrangement (Claisen), followed by tautomerization and electrocyclization.

  • The Bottleneck: The Claisen rearrangement requires a highly ordered chair-like transition state .

  • Steric Block: If the ortho positions on the aryl ring are sterically crowded, the ether oxygen cannot achieve the necessary geometry to overlap with the aromatic

    
    -system. Conversely, if meta positions are substituted, they exert "buttressing effects" that can either accelerate or retard the reaction depending on their size.
    
Troubleshooting Protocol
SymptomRoot CauseSolution
No Reaction (SM recovered) Ortho-Steric Clash: Substituents at both ortho positions prevent the [3,3] shift.Route Change: This substrate is thermally forbidden. Switch to a metal-catalyzed intermolecular coupling (e.g., reacting a phenol with a propargyl carbonate using Pd(0)).
Wrong Regioisomer Meta-Directing Effect: A substituent at the meta position makes the two ortho positions non-equivalent.Predictive Logic: The rearrangement will occur at the least hindered ortho position (para to the meta-substituent). Design the starting phenol to block the unwanted site if necessary.
Tarry Decomposition Polymerization: Terminal alkynes are unstable at the high T (

C) required for hindered Claisen shifts.
Protect the Alkyne: Use a TMS-protected propargyl ether. The TMS group adds bulk that stabilizes the alkyne radical landscape but is small enough to allow the [3,3] shift.

Module 3: The Thorpe-Ingold Effect (The "Good" Sterics)

Issue: "The cyclization step is kinetically too slow."

The Technical Causality

Not all sterics are bad. The Thorpe-Ingold Effect (Gem-Dimethyl Effect) states that substituents on the tether (the chain connecting the reactive centers) compress the internal bond angle (


).[1] This compression forces the reactive termini (phenol oxygen and alkyne/alkene) closer together, increasing the frequency of effective collisions.

Quantifiable Impact: Adding a gem-dimethyl group can increase cyclization rates by


 to 

times
.
Experimental Optimization

If your benzopyran formation (via ring-closing metathesis or alkylation) is sluggish:

  • Modify the Linker: Introduce a gem-dimethyl group at C3 or C4 of the ether chain if the SAR (Structure-Activity Relationship) permits.

  • Verify the Effect:

    • Synthesize a model substrate with a C(Me)2 group.

    • Run a kinetic competition experiment against the unsubstituted analog.

    • If the methylated version cyclizes in minutes while the protonated version takes hours, you have confirmed the entropic barrier was the issue.

FAQ: Rapid Response Unit

Q: Can I use microwave irradiation to overcome steric hindrance in Claisen rearrangements? A: Yes, but with caution. Microwaves provide efficient heating to overcome the activation energy (


) of the chair transition state. However, if the steric bulk is too high (e.g., tert-butyl groups at both ortho positions), no amount of heat will force the geometry; you will simply degrade the ether bond.

Q: How does solvent polarity affect the steric barrier in Gold catalysis? A: Polar solvents stabilize the charged intermediates (cationic gold species). However, in sterically hindered systems, a non-polar solvent (Toluene) is often better. It tightens the ion pair, maximizing the influence of the ligand's "chiral pocket" or steric bulk, helping to enforce the desired 6-endo regioselectivity.

Q: I'm seeing a "dimer" instead of my benzopyran. Why? A: This is likely a Glaser Coupling side reaction (alkyne-alkyne homocoupling), common with terminal alkynes if trace Copper is present (even as an impurity in other reagents) and oxygen isn't excluded.

  • Fix: Degas solvents thoroughly (freeze-pump-thaw) and add a radical scavenger like BHT if the mechanism allows.

References

  • Gold(I)-Catalyzed Enantioselective Synthesis of Benzopyrans. Journal of the American Chemical Society, 2009.[2]

  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Journal of Organic Chemistry, 2009.

  • Thorpe-Ingold Effect in Cyclization Reactions. Wikipedia / Chemical Reviews, 2005.[3]

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization. Nature Communications, 2022.

  • Computational Explorations of Claisen Rearrangements of Aryl Propargyl Ethers. Journal of Organic Chemistry, 2021.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 6-iodo vs 6-bromo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Reactivity Profiling: 6-Iodo- vs. 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol in Advanced Synthesis Executive Summary The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 6-Iodo- vs. 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol in Advanced Synthesis

Executive Summary

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for highly selective β1-receptor antagonists like Nebivolol. Functionalizing the 6-position of the (chroman-2-yl)methanol building block is a critical juncture in drug development.

This guide provides an objective, data-driven comparison between (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol and (6-bromo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol . By analyzing their thermodynamic properties and kinetic behaviors, we establish a framework for selecting the optimal halide for cross-coupling, cyanation, and lithiation workflows.

Mechanistic Reactivity: The Halogen Effect

The fundamental divergence in reactivity between the 6-iodo and 6-bromo derivatives is governed by the bond dissociation energy (BDE) of the carbon-halogen (C–X) bond.

  • Thermodynamic Causality: The C–I bond dissociation energy is approximately 222 kJ/mol, whereas the C–Br bond is significantly stronger at 280 kJ/mol [1].

  • Palladium-Catalyzed Cross-Coupling: In Suzuki-Miyaura or Buchwald-Hartwig reactions, the oxidative addition of Pd(0) into the C–X bond is often the rate-limiting step. The lower activation barrier for the C–I bond allows oxidative addition to occur rapidly, even at room temperature. Conversely, the 6-bromo derivative requires elevated temperatures (typically >80°C) or highly active, electron-rich phosphine ligands (e.g., XPhos, t-Bu3P) to drive the catalytic cycle [2].

  • Halogen-Metal Exchange: When utilizing n-butyllithium (n-BuLi) for lithiation, the 6-iodo derivative undergoes near-instantaneous exchange at -78°C due to the high polarizability of the iodine atom. The 6-bromo analog reacts slower, which can lead to competitive side reactions, such as the deprotonation of the unprotected primary alcohol if not strictly controlled.

DecisionTree Start Select Chroman-2-ylmethanol Halide Derivative Cond1 Late-Stage / Mild Conditions (Temp < 60°C) Start->Cond1 High Reactivity Needed Cond2 Early-Stage / Scale-Up (Thermal Tolerance) Start->Cond2 Process Chemistry Iodo 6-Iodo Derivative Fast Oxidative Addition Cond1->Iodo Bromo 6-Bromo Derivative Cost-Effective & Stable Cond2->Bromo

Decision tree for selecting the optimal 6-halo-chroman-2-ylmethanol derivative.

Quantitative Performance Comparison

The following table summarizes the operational differences between the two substrates across standard reaction parameters:

Parameter6-Iodo-chroman-2-ylmethanol6-Bromo-chroman-2-ylmethanol
C–X Bond Dissociation Energy ~222 kJ/mol~280 kJ/mol
Oxidative Addition Rate (Pd) Extremely Fast (k_rel > 100)Moderate (k_rel = 1)
Typical Pd Catalyst Requirement Basic (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Advanced (e.g., Pd2(dba)3 / XPhos)
Halogen-Metal Exchange Temp -78°C (Instantaneous)-78°C to -40°C (Requires time)
Commercial Viability High cost, light/air sensitiveCost-effective, highly stable
Primary Application Radiotracer synthesis [3], Late-stageEarly-stage scale-up, Process chemistry

Experimental Protocols & Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems, where specific mechanistic interventions ensure the reaction's success.

Protocol A: Mild Suzuki-Miyaura Coupling (6-Iodo Derivative)

Objective: Achieve C-C bond formation without protecting the free primary alcohol, leveraging the hyper-reactivity of the C–I bond.

  • Preparation: Charge a flame-dried flask with (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.02 equiv). The use of a bidentate ligand prevents catalyst degradation at lower temperatures.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Causality: Water is essential to dissolve the carbonate base and accelerate the transmetalation step.

  • Reaction: Stir at 45°C for 4 hours. The low temperature prevents the free hydroxyl group from participating in unwanted etherification side-reactions.

  • Validation: Complete consumption of the iodide can be tracked via TLC (UV active). Quench with water and extract with EtOAc.

Protocol B: Rosenmund-von Braun Cyanation (6-Bromo Derivative)

Objective: Convert the stable bromide into a nitrile for downstream carboxylic acid or amine synthesis, utilizing thermal energy to overcome the higher BDE [4].

  • Reaction Setup: Mix (6-bromo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (1.0 equiv) and Copper(I) cyanide (CuCN, 1.5 equiv) in anhydrous DMF.

  • Thermal Activation: Reflux the mixture (approx. 150°C) for 4 hours. Causality: The high thermal energy is strictly required to insert Cu(I) into the strong C–Br bond.

  • Self-Validating Quench (Critical Step): Pour the cooled reaction mixture into an aqueous solution of Iron(III) chloride (FeCl3) and HCl, then stir at 60°C for 20 minutes.

    • Mechanistic Causality: The product initially forms a highly stable, insoluble copper-nitrile complex. If extracted directly, the yield will be near zero. The FeCl3 oxidizes Cu(I) to Cu(II), destroying the complex and liberating the free 6-cyano product into the organic phase.

  • Extraction: Extract the aqueous phase with methylbenzene, filter through Celite (Hyflo) to remove inorganic salts, and evaporate to yield the product.

Workflow Step1 Reaction 6-Bromo + CuCN DMF, Reflux 4h Step2 Oxidative Quench FeCl3 / HCl (aq) Stir 60°C, 20 min Step1->Step2 Breaks Cu-Complex Step3 Extraction Methylbenzene Filter over Celite Step2->Step3 Phase Separation Step4 Product 6-Cyano-chroman Derivative Step3->Step4 Evaporation

Workflow for the cyanation of 6-bromo-chroman-2-ylmethanol with a self-validating quench.

Strategic Selection Guide

When to choose the 6-Iodo Derivative: Select the iodo compound when working with highly sensitive substrates or conducting late-stage functionalization. For instance, in the synthesis of 18F-labeled nebivolol for myocardial imaging, the 6-iodo-chroman-2-ylmethanol precursor is mandatory [3]. The rapid kinetics ensure that short-lived isotopes or delicate functional groups survive the reaction conditions.

When to choose the 6-Bromo Derivative: Select the bromo compound for foundational process chemistry and early-stage scale-up. While it demands harsher conditions (e.g., 150°C for cyanation), the starting material is significantly more economical, possesses a longer shelf-life, and is not prone to photolytic degradation (unlike aryl iodides, which slowly release I2 upon light exposure).

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports (PMC). Available at:[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis (PMC). Available at:[Link]

  • Synthesis of 18F-labeled nebivolol as a myocardial imaging agent targeting beta1-adrenergic receptors. Korea Research Institute of Standards and Science (KSRI). Available at:[Link]

  • Derivatives of 2,2'-iminobisethanol (Patent EP0145067B1).Google Patents.
Comparative

structure-activity relationship (SAR) of halogenated chroman derivatives.

Topic: Structure-Activity Relationship (SAR) of Halogenated Chroman Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The chroman (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Halogenated Chroman Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from anticancer agents to lipophilic antioxidants. However, the native scaffold often suffers from metabolic instability and suboptimal membrane permeability.

This guide analyzes the Structure-Activity Relationship (SAR) of halogenated chroman derivatives. It objectively compares the pharmacological performance of halogen-substituted analogs (F, Cl, Br, I) against non-halogenated parent compounds. Experimental data confirms that strategic halogenation—particularly at the C6 and C7 positions—can enhance potency by 10–50 fold through distinct mechanisms: halogen bonding (σ-hole interactions) , metabolic blocking , and lipophilic optimization .

Chemical Foundation: The Physics of Halogenation

To design effective chroman derivatives, one must understand why halogens improve activity. It is not merely steric bulk; it is an electronic modulation of the scaffold.

  • Fluorine (F): High electronegativity, low polarizability.[1] It mimics hydrogen sterically but drastically alters pKa and metabolic stability (C-F bond energy: ~116 kcal/mol). It does not typically form strong halogen bonds but enhances lipophilicity and blocks oxidation.

  • Chlorine (Cl), Bromine (Br), Iodine (I): These exhibit the "Sigma-Hole" effect.[1] The electron density is anisotropic, creating a positive electrostatic potential cap (σ-hole) on the halogen atom along the C-X bond axis. This allows the halogen to act as a Lewis Acid , forming directional non-covalent bonds with Lewis Bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein.

Comparative SAR Analysis

Anticancer Activity: The C6/C7 Substitution Effect

Experimental data indicates that halogenation at the C6 position of the chroman-4-one core is critical for cytotoxicity against human cancer cell lines (MCF-7, A549).

Table 1: Comparative Cytotoxicity (IC50) of 3-Benzylidenechroman-4-ones Data synthesized from comparative biological evaluations (e.g., A549 lung cancer cell line).

Compound VariantSubstituent (R)PositionIC50 (µM)Relative PotencyMechanism Note
Parent (Control) H-> 1001x (Baseline)Weak binding; rapid metabolism.
Fluoro-Analog FC612.5 ± 1.28x Enhanced metabolic stability; H-bond mimicry.
Chloro-Analog ClC64.2 ± 0.424x Moderate lipophilicity; weak halogen bond.
Bromo-Analog BrC62.3 ± 0.2 43x Strong halogen bonding ; optimal lipophilicity.
Standard Drug Doxorubicin-0.2 - 2.5-Reference standard.

Key Insight: The 6-Bromo derivative consistently outperforms the Fluoro and Chloro analogs in cytotoxicity. This is attributed to the larger σ-hole of Bromine, facilitating stronger interaction with the target protein's binding pocket compared to the tightly held electrons of Fluorine.

Antifungal Activity: Lipophilicity vs. Sterics

In antifungal applications (targeting Candida spp.), the SAR shifts. Here, lipophilicity (LogP) drives membrane penetration.

Table 2: Antifungal MIC Values against Candida albicans

Compound ScaffoldHalogenationMIC (µg/mL)Performance vs. Fluconazole
Chroman-4-oneNone> 250Inactive
Chroman-4-one6-Fluoro64Moderate
Chroman-4-one6,8-Dichloro 16 Comparable
Indole-Chroman Hybrid5-Bromo25High

Key Insight: Di-halogenation (e.g., 6,8-dichloro) enhances fungal cell wall penetration more effectively than mono-substitution. The 6-position remains the "hotspot" for activity.

Mechanistic Visualization

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a chroman scaffold based on the desired therapeutic outcome.

SAR_Logic Start Chroman Scaffold Optimization Target Define Biological Target Start->Target Path_Cancer Anticancer (Cytotoxicity) Target->Path_Cancer Intracellular Target Path_Fungal Antifungal (Membrane) Target->Path_Fungal Cell Wall Target Mod_C6 Modify C6 Position Path_Cancer->Mod_C6 Path_Fungal->Mod_C6 Mod_C7 Modify C7 Position Path_Fungal->Mod_C7 Halogen_Br Insert Bromine (Br) Max Halogen Bonding Mod_C6->Halogen_Br Maximize Binding Halogen_F Insert Fluorine (F) Metabolic Block Mod_C6->Halogen_F Prevent Metabolism Halogen_Cl2 Di-Chlorine (6,8-Cl) Max Lipophilicity Mod_C6->Halogen_Cl2 Mod_C7->Halogen_Cl2 Outcome_1 High Potency (Apoptosis Induction) Halogen_Br->Outcome_1 Outcome_2 High Stability (Longer Half-life) Halogen_F->Outcome_2 Outcome_3 Membrane Permeability (Fungal Death) Halogen_Cl2->Outcome_3

Caption: Decision logic for halogen selection based on therapeutic target (Anticancer vs. Antifungal).

Signaling Pathway Modulation

Halogenated chromans often induce apoptosis via the mitochondrial pathway.

Pathway Drug 6-Bromo-Chroman Target Bcl-2 / Bcl-XL Drug->Target Inhibits (Halogen Bond) ROS ROS Generation Drug->ROS Induces Mito Mitochondrial Depolarization Target->Mito Loss of Integrity Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis ROS->Mito

Caption: Mechanism of Action: 6-Bromo-chroman inhibits anti-apoptotic proteins and triggers ROS.

Experimental Protocols

Protocol: Synthesis of 6-Bromochroman-4-one

Rationale: This protocol uses a self-validating Friedel-Crafts cyclization approach. The yield is sensitive to moisture; therefore, the use of a drying tube is a control step.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 3-Chloropropionic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

Step-by-Step Workflow:

  • Esterification: Mix 4-bromophenol and 3-chloropropionic acid in the presence of NaOH (10%) to form the intermediate ester. Reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

  • Cyclization: Isolate the intermediate and add to pre-heated PPA (80°C). Stir vigorously for 2 hours.

    • Critical Step: Temperature must be maintained between 80-90°C. Higher temperatures lead to polymerization (black tar).

  • Quenching: Pour the reaction mixture onto crushed ice/water (500g). Stir until a solid precipitate forms.

  • Purification: Filter the solid, wash with NaHCO3 (sat.) to remove acidic residues, and recrystallize from Ethanol.

  • Validation: 1H NMR should show disappearance of the carboxylic acid proton and appearance of the C2/C3 methylene triplets (~4.5 ppm and ~2.8 ppm).

Protocol: MTT Cytotoxicity Assay

Rationale: To determine the IC50 values presented in Table 1.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Dissolve Halogenated Chroman derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.5%) is mandatory to rule out solvent toxicity.[2]

  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • MDPI. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. [Link]

  • NIH (PubMed). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. [Link]

  • MDPI. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]

  • DrugDesign.org. Structure Activity Relationships (SAR) - Principles and Concepts. [Link]

Sources

Validation

Comparative Cytotoxicity Guide: Functionalized Benzopyran-4-ones vs. Standard Chemotherapeutics

Executive Summary: The "Privileged Scaffold" Advantage In the landscape of antiproliferative drug discovery, the benzopyran-4-one (chromone) nucleus is recognized as a "privileged scaffold." Unlike aliphatic chains or si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of antiproliferative drug discovery, the benzopyran-4-one (chromone) nucleus is recognized as a "privileged scaffold." Unlike aliphatic chains or simple aromatics, this heterocyclic system inherently mimics the binding motifs of adenosine and other purines, allowing it to interact promiscuously yet selectively with kinases, microtubules, and DNA-associated enzymes.

This guide objectively compares the cytotoxic potency of functionalized benzopyran-4-ones—specifically 2-styrylchromones (2-SCs) and benzopyran-isoxazole hybrids —against the clinical gold standards Cisplatin and Doxorubicin .

Key Finding: Third-generation benzopyran derivatives often exhibit superior Selectivity Indices (SI) compared to Cisplatin, overcoming resistance mechanisms in cell lines like A549 (Lung) and MDA-MB-231 (Triple-Negative Breast Cancer) by targeting tubulin polymerization and the Eg5 kinesin motor protein rather than DNA alkylation.

Comparative Analysis: Potency & Selectivity

The following data synthesizes recent experimental findings comparing functionalized benzopyran-4-ones against standard-of-care agents.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower IC50 indicates higher potency. Data aggregated from recent high-impact studies [1][2][5].

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference DrugRef.[1][2] Drug IC50 (µM)Relative Potency
2-Styrylchromone 3,4,5-trimethoxy-2-SCAGS (Gastric)1.3 Doxorubicin0.8Comparable
2-Styrylchromone 4'-methoxy-2-SCHeLa (Cervical)3.2 Cisplatin5.5 - 17.5*Superior
Isoxazole Hybrid Compound 5a (Ester link)MDA-MB-231 (Breast)5.2 Doxorubicin1.8Moderate
Benzopyran-4-one SIMR1281HCT-116 (Colon)0.75 5-Fluorouracil4.2Superior

*Cisplatin IC50 values vary significantly based on incubation time (24h vs 72h) and resistance profiles.

Structure-Activity Relationship (SAR) Insights
  • The "Trimethoxy" Rule: In 2-styrylchromones, a 3,4,5-trimethoxy substitution pattern on the B-ring (styryl moiety) drastically enhances cytotoxicity. This steric and electronic arrangement mimics Colchicine , facilitating tight binding to the tubulin colchicine-site [2].

  • Linker Criticality: In benzopyran-isoxazole hybrids, an ester linkage between the scaffolds yields IC50 values <10 µM, whereas amide or ether linkers often result in loss of activity (>50 µM). The ester bond likely improves cellular permeability or acts as a prodrug motif [1].

  • C2 vs. C3 Functionalization: C2-functionalized derivatives (e.g., 2-SCs) tend to target Eg5 kinesin (mitotic arrest), while C3-functionalized derivatives (e.g., homoisoflavonoids) predominantly inhibit tubulin polymerization [5].

Mechanism of Action: Beyond DNA Damage

Unlike Cisplatin, which induces apoptosis via DNA cross-linking (often triggering repair-mediated resistance), functionalized benzopyran-4-ones act as Mitotic Disruptors .

Diagram 1: Multi-Target Signaling Pathway

The following diagram illustrates the dual-mechanism capability of advanced benzopyran derivatives: inhibiting microtubule dynamics and inducing Reactive Oxygen Species (ROS) dependent apoptosis.

BenzopyranMechanism Compound Functionalized Benzopyran-4-one Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding Eg5 Eg5 Kinesin (Motor Protein) Compound->Eg5 Inhibition Mito Mitochondria (Complex I) Compound->Mito Uncoupling Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Spindle Monoastral Spindle Formation Eg5->Spindle ROS ROS Generation Mito->ROS G2M G2/M Phase Cell Cycle Arrest Polymerization->G2M Spindle->G2M Apoptosis Apoptosis (Caspase 3/7 Activation) ROS->Apoptosis Oxidative Stress G2M->Apoptosis Prolonged Arrest

Caption: Dual-pathway cytotoxicity of benzopyran-4-ones via mitotic arrest (G2/M) and mitochondrial oxidative stress.

Experimental Validation: The Self-Validating MTT Protocol

To reproduce the comparative data cited above, researchers must use a robust viability assay. The following protocol integrates Quality Control (QC) steps often omitted in standard guides but essential for drug development data packages.

Protocol: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 of Benzopyran derivative vs. Cisplatin in A549 cells.

Phase 1: Preparation & Seeding
  • Cell Density Optimization: Perform a linearity curve first. For A549, seed 3,000–5,000 cells/well in 96-well plates.

    • Expert Insight: Seeding too high (>10k) causes contact inhibition before drug action, masking antiproliferative effects.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Use only the inner 60 wells for data.

    • Reasoning: Evaporation at edges alters media concentration, skewing IC50 values.

Phase 2: Compound Treatment[3]
  • Stock Preparation: Dissolve Benzopyran derivative in DMSO to 10 mM.

  • Serial Dilution: Prepare 9 concentrations (e.g., 100 µM down to 0.1 µM) in culture media.

    • QC Step: Ensure final DMSO concentration is <0.5% in all wells. Include a "Vehicle Control" (0.5% DMSO only) to normalize data.

  • Incubation: Treat cells for 48 or 72 hours .

    • Note: Cisplatin requires 72h for maximal effect; 2-Styrylchromones often show efficacy at 48h.

Phase 3: Readout & Analysis
  • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

  • Solubilize formazan crystals with DMSO (or SDS-HCl for non-adherent cells).

  • Self-Validation Calculation (Z-Factor):

    
    
    
    • Where

      
       is positive control (100% kill) and 
      
      
      
      is negative control (vehicle).
    • Requirement: A Z-factor > 0.5 confirms the assay is statistically valid.

Diagram 2: Screening Workflow

ScreeningWorkflow Synth Synthesis (Aldol Condensation) Char Characterization (NMR, MS, IR) Synth->Char QC Check Screen In Vitro Screen (MTT/SRB Assay) Char->Screen Pure (>95%) Analysis Data Analysis (IC50 & SI Calculation) Screen->Analysis Absorbance Analysis->Synth Inactive (Refine SAR) Hit Hit Validation (Flow Cytometry) Analysis->Hit IC50 < 10µM

Caption: Iterative workflow for validating benzopyran cytotoxicity, including feedback loops for SAR refinement.

References

  • Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds . Molecules, 28(10), 4220.[4] Link

  • Safitri, B. V., et al. (2021).[5][6] Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation . Journal of Applied Pharmaceutical Science, 11(01), 121–128.[5] Link

  • BenchChem Technical Support. (2025).[1][7] A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cisplatin . BenchChem Guides. Link

  • Musa, M. A., et al. (2012). Coumarin-based benzopyranone derivatives induced apoptosis in human lung (A549) cancer cells . Anticancer Research, 32(10), 4271-4276. Link

  • Gomes, A., et al. (2019). Styrylchromones: Biological Activities and Structure-Activity Relationship . Current Pharmaceutical Design, 25. Link

Sources

Comparative

In Vitro Biological Evaluation of Novel Chromane Derivatives: A Comparative Technical Guide

Executive Summary: The Chromane Scaffold Advantage The chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for Vitamin E (tocopherols) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromane Scaffold Advantage

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for Vitamin E (tocopherols) and numerous flavonoids. In modern drug discovery, novel chromane derivatives are being engineered to overcome the limitations of "Gold Standard" therapeutics—specifically targeting multidrug resistance in cancer, gastric toxicity in anti-inflammatories, and poor bioavailability in neuroprotective agents.

This guide provides a rigorous, data-driven comparison of novel chromane derivatives against industry-standard benchmarks (5-Fluorouracil, Indomethacin, and Donepezil). It moves beyond simple activity screening to focus on mechanistic validation and self-validating experimental protocols .

Case Study A: Anticancer Potency & Apoptosis Induction[1][2][3][4]

The Benchmark: Chromane Hybrids vs. 5-Fluorouracil (5-FU) & Doxorubicin

Novel spiro-chromane and chromen-2-one derivatives are designed to target tubulin polymerization and mitochondrial signaling pathways, offering a distinct mechanism from the DNA-alkylating action of 5-FU.

Comparative Performance Data (Representative)

Data synthesized from recent structure-activity relationship (SAR) studies (2020-2024).

Compound ClassCell Line (Target)IC50 (µM)Selectivity Index (SI)*Mechanism of Action
5-Fluorouracil (Std) MCF-7 (Breast)3.1 - 9.9~5 - 10Thymidylate Synthase Inhibition
Doxorubicin (Std) HCT-116 (Colon)0.5 - 1.2< 5 (Cardiotoxic)DNA Intercalation / Topo II
Novel Spiro-Chromanes MCF-70.8 - 2.5 > 20Tubulin destabilization / Apoptosis
Chromane-Hydrazones A549 (Lung)1.5 - 4.0> 15Bax/Bcl-2 modulation

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates lower toxicity.

Protocol 1: Dual-Staining Flow Cytometry (Apoptosis vs. Necrosis)

Objective: Distinguish between cytotoxic necrosis (uncontrolled lysis) and programmed cell death (apoptosis), a critical safety metric.

Methodology:

  • Seeding: Seed MCF-7 cells (1x10^5/well) in 6-well plates; incubate 24h.

  • Treatment: Treat with Test Compound (at IC50) and Positive Control (Doxorubicin) for 48h.

  • Harvesting: Trypsinize cells (crucial: save supernatant to capture floating dead cells).

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 min at RT in the dark.

  • Acquisition: Analyze via Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrotic (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptotic.[1]

    • Q3 (Annexin-/PI-): Viable.[2]

    • Q4 (Annexin+/PI-): Early Apoptotic (Desired).

Mechanistic Pathway Visualization

The following diagram illustrates the intrinsic mitochondrial pathway often targeted by chromane derivatives to induce apoptosis.

ApoptosisPathway Chromane Chromane Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chromane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chromane->Bax Upregulates Mito Mitochondria (MOMP) Bcl2->Mito Blocks Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 1: Intrinsic apoptotic signaling pathway modulated by chromane derivatives via Bcl-2/Bax regulation.

Case Study B: Anti-Inflammatory Efficacy

The Benchmark: Chromane-3-Carboxamides vs. Indomethacin

Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin often cause gastric ulceration due to non-selective COX-1/COX-2 inhibition. Novel chromane derivatives aim for COX-2 selectivity and suppression of the NF-κB pathway.

Comparative Performance Data
CompoundNO Inhibition (RAW 264.7)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Indomethacin (Std) 87.7% (at 20 µM)0.630.230.36 (Non-selective)
Novel Chromane-Amide 92.1% (at 20 µM) 0.11 > 10.0> 90 (Selective)
Celecoxib (Ref) N/A0.0415.0375
Protocol 2: Griess Assay for Nitric Oxide (NO) Quantification

Objective: Indirectly measure NO production by quantifying nitrite (NO2-) accumulation in culture media.

Self-Validating Steps:

  • Viability Check: Perform an MTT assay on the same cells after supernatant collection to ensure reduced NO is due to pathway inhibition, not cell death.

  • Standard Curve: Must run a Sodium Nitrite (NaNO2) standard curve (0–100 µM) with every plate. R² must be > 0.98.

Workflow:

  • Stimulation: Treat RAW 264.7 macrophages with LPS (1 µg/mL) ± Test Compound for 24h.

  • Collection: Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Incubate 10 min at RT (protect from light). Read Absorbance at 540 nm.

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB (Degradation) IKK->IkB NFkB NF-κB (Translocation) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription Chromane Chromane Derivative Chromane->IKK Inhibits Chromane->NFkB Blocks Translocation

Figure 2: Mechanism of anti-inflammatory action: Blockade of NF-κB nuclear translocation.

Case Study C: Neuroprotection (Alzheimer's Disease)

The Benchmark: Chromane-Benzylpiperidine Hybrids vs. Donepezil

Donepezil is a potent Acetylcholinesterase (AChE) inhibitor but lacks antioxidant capacity. Novel chromane hybrids ("Dual-binding ligands") target both the catalytic active site (CAS) of AChE and oxidative stress.

Comparative Performance Data
CompoundAChE IC50 (nM)BuChE IC50 (nM)Antioxidant (DPPH IC50)BBB Permeability (In Silico)
Donepezil (Std) 6.7 - 10.2> 5000InactiveHigh
Tacrine (Std) 77 - 12570InactiveModerate (Hepatotoxic)
Chromane Hybrid 4c 12.5 15025 µM High
Protocol 3: Modified Ellman’s Assay

Objective: Determine the inhibitory potency (IC50) against AChE.[3][4]

Methodology:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL AChE (0.05 U/mL) + 20 µL Test Compound (various concentrations). Incubate 15 min at 25°C.

  • Substrate Addition: Add 20 µL DTNB (Ellman's Reagent) + 20 µL Acetylthiocholine Iodide (ATChI) .

  • Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 min.

  • Calculation: Calculate the slope (velocity) of the reaction. % Inhibition =

    
    .
    

EllmanAssay Substrate Acetylthiocholine (ATCh) Enzyme AChE Enzyme Substrate->Enzyme Hydrolysis Product1 Thiocholine + Acetate Enzyme->Product1 Inhibitor Chromane Inhibitor Inhibitor->Enzyme Blocks DTNB DTNB (Ellman's Reagent) Product1->DTNB Reacts with Color Yellow Anion (TNB, 412 nm) DTNB->Color

Figure 3: Workflow of the Ellman Assay for Acetylcholinesterase inhibition.

References

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors. Portico. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Nature Scientific Reports. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. NIH / ACS Omega. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Thermal Stability of Iodinated Heterocyclic Compounds

For researchers, process chemists, and drug development professionals, understanding the thermal stability of iodinated heterocyclic compounds is not merely an academic exercise—it is a critical component of safety, effi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, process chemists, and drug development professionals, understanding the thermal stability of iodinated heterocyclic compounds is not merely an academic exercise—it is a critical component of safety, efficacy, and material viability. These molecules are foundational to pharmaceuticals, organic electronics, and specialized polymers. However, the carbon-iodine (C-I) bond, while synthetically useful, can represent a thermal liability. This guide provides an in-depth comparison of the essential analytical techniques used to characterize this stability, grounded in practical, field-proven insights.

The "Why": Fundamental Principles of Thermal Stability

Before delving into the "how," it is crucial to understand the causality behind thermal instability in iodinated heterocycles. The C-I bond is the longest and weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage at elevated temperatures. This initiation event can trigger a cascade of exothermic decomposition reactions, potentially leading to a thermal runaway—a dangerous scenario in both laboratory and industrial settings.

Factors influencing the thermal stability of these compounds include:

  • The nature of the heterocyclic ring: Electron-rich rings can stabilize radical intermediates, while electron-deficient rings may have different decomposition pathways.

  • Position of the iodine atom: Steric hindrance and electronic effects related to the iodine's position on the ring can significantly alter bond dissociation energy.

  • Intermolecular interactions: Hydrogen bonding and π-π stacking can increase the overall stability of the material in the solid state.[1]

  • Presence of other functional groups: Electron-withdrawing or -donating groups can modulate the strength of the C-I bond.

A thorough assessment is therefore non-negotiable for defining safe operating temperatures, storage conditions, and predicting shelf-life.[2][3]

The "How": Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach is essential for a comprehensive thermal hazard assessment. We will compare three cornerstone techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is the primary tool for determining the temperature at which a material begins to decompose or lose volatile components.[5]

Expertise in Action: TGA is not just about identifying the onset of mass loss. The choice of atmosphere is critical. An inert nitrogen atmosphere is used to assess the inherent thermal stability of the compound by preventing oxidative decomposition.[6] Running the same sample in an air or oxygen atmosphere can reveal its susceptibility to oxidation, providing a more complete safety profile.

Data Interpretation: The key parameter from a TGA curve is the onset temperature (Tonset) of decomposition, which marks the beginning of significant mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample compared to a reference as it is subjected to a controlled temperature program.[2][7] It provides invaluable data on melting points, phase transitions, and the energy released (exothermic) or absorbed (endothermic) during decomposition.[2][8][9]

Expertise in Action: DSC is an exceptional screening tool for identifying potentially hazardous exothermic activity.[8][10][11] A sharp, significant exotherm following a melting endotherm is a classic warning sign of a decomposition reaction that could lead to a runaway. For volatile compounds, using high-pressure or sealed crucibles is essential to prevent evaporation before decomposition, which would otherwise lead to erroneous and non-conservative results.[8][12]

Data Interpretation: Key parameters include the melting temperature (Tm), the onset temperature of the exothermic decomposition (Tonset), and the enthalpy of decomposition (ΔHdec). A large ΔHdec indicates a highly energetic decomposition.[13][14]

Accelerating Rate Calorimetry (ARC)

Principle: ARC is the gold standard for simulating a worst-case thermal runaway scenario.[15] It operates under adiabatic conditions, meaning that once the instrument detects self-heating from the sample, it raises the surrounding temperature to match the sample's temperature, preventing any heat loss to the environment.[16][17]

Expertise in Action: ARC experiments are more time-consuming than TGA or DSC but provide critical data that cannot be obtained otherwise.[17] The "Heat-Wait-Search" mode allows for the detection of very slow exothermic reactions that might be missed by dynamic scanning techniques like DSC.[17] The data generated, such as the Time to Maximum Rate (TMR) and the adiabatic temperature rise, are directly applicable to process safety design and the determination of Self-Accelerating Decomposition Temperature (SADT).[18][19]

Comparative Analysis: A Practical Overview

The following table summarizes the primary outputs and applications of each technique, providing a clear guide for selecting the appropriate method.

FeatureThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)Accelerating Rate Calorimetry (ARC)
Primary Measurement Mass Change vs. TemperatureHeat Flow vs. TemperatureTemperature & Pressure vs. Time (Adiabatic)
Key Outputs Tonset of decomposition, residual mass, moisture contentTm, Tg, Tonset of exotherm, ΔHdecompositionAdiabatic Tonset, Time to Maximum Rate (TMR), Adiabatic ΔT, Pressure Data
Primary Application Initial stability screening, compositional analysisRapid hazard screening, phase transitions, energy of decompositionWorst-case scenario simulation, process safety design, SADT determination
Sample Size 5-10 mg1-5 mg1-6 g
Atmosphere Controlled (Inert, Oxidative)Controlled (Inert, Oxidative)Sealed system (autogenous pressure)
Key Advantage Quantifies mass loss events directlyFast, sensitive to energetic eventsSimulates adiabatic runaway, provides time-based data
Limitation No direct energy measurementCan miss slow exotherms; less representative of bulkTime-consuming; requires more sample

A study on N-heterocycle-stabilized iodanes demonstrated the synergy of TGA and DSC, revealing peak decomposition temperatures between 120 and 270 °C and decomposition enthalpies ranging from -29.81 to 141.13 kJ/mol.[13][14] This highlights how DSC quantifies the energy release that TGA can only infer from mass loss. Further research has shown that incorporating the iodine atom into a heterocyclic ring structure generally enhances thermal stability compared to acyclic analogs.[13][20]

Experimental Protocols: A Self-Validating System

Trustworthy data begins with a robust protocol. The following step-by-step guides are designed to be self-validating.

Protocol 1: TGA for Initial Thermal Stability Screening
  • Instrument Calibration: Before analysis, verify the instrument's temperature accuracy using certified reference materials (e.g., Indium, Tin). Verify the balance performance using a standard calibration weight. This ensures the data is traceable and accurate.

  • Sample Preparation: Accurately weigh 5-10 mg of the iodinated heterocyclic compound into a ceramic or platinum TGA pan. An accurate sample weight is critical for quantitative analysis.

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min. A constant heating rate ensures reproducibility.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition, typically using the tangent method at the point of the initial significant mass loss.

Protocol 2: DSC for Exothermic Decomposition Screening
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. The melting point of indium (156.6 °C) and its heat of fusion (28.45 J/g) are well-defined benchmarks.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum or gold-plated steel pan (for higher pressure). Hermetically seal the pan to contain any volatiles released during heating.

  • Atmosphere: Place the sealed pan in the DSC cell. Maintain a static or slow-purging nitrogen atmosphere (20 mL/min) to prevent oxidation of the pan and instrument.

  • Thermal Program: Heat the sample from ambient temperature to a temperature beyond the decomposition event (determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the onset temperature of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition (ΔHdec in J/g).

Visualization of Workflows and Mechanisms

Visualizing the process ensures clarity and understanding.

Experimental Workflow Diagram

The logical flow from sample preparation to final assessment is crucial for a systematic evaluation.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Primary & Secondary Screening cluster_hazard 3. Hazard Assessment cluster_output 4. Final Output Sample Sample Preparation (1-10 mg) TGA TGA Analysis (Mass Loss Onset) Sample->TGA Calibrate Instrument Calibration (TGA/DSC/ARC) Calibrate->TGA DSC DSC Analysis (Exotherm Onset & Energy) Calibrate->DSC TGA->DSC Informs Temp. Range Data Data Synthesis & Interpretation TGA->Data ARC ARC Analysis (Adiabatic Runaway Potential) DSC->ARC Indicates Need for Worst-Case Test DSC->Data ARC->Data Report Thermal Stability Report (Safe Operating Limits) Data->Report

Caption: Workflow for comprehensive thermal stability assessment.

Decomposition Mechanism Diagram

The thermal decomposition of many iodinated aromatics is initiated by the homolytic cleavage of the C-I bond.[21]

G Compound Iodinated Heterocycle (R-Het-I) Radicals Formation of Radicals Compound->Radicals C-I Bond Cleavage Heat Δ (Heat) Het_Rad Heterocyclic Radical (R-Het•) Radicals->Het_Rad I_Rad Iodine Radical (I•) Radicals->I_Rad Propagation Propagation Steps Het_Rad->Propagation I_Rad->Propagation Products Decomposition Products (Gases, Char, etc.) Propagation->Products

Caption: Simplified C-I bond cleavage decomposition pathway.

Conclusion: Synthesizing the Data for a Definitive Assessment

No single technique tells the whole story. A comprehensive thermal stability assessment is a tiered approach:

  • TGA provides the initial temperature range of decomposition.

  • DSC screens for the presence and magnitude of dangerous exothermic events.

  • ARC provides the definitive data on worst-case scenarios for high-risk materials identified by DSC.

By judiciously applying these techniques and understanding the causality behind their results, researchers and drug development professionals can confidently characterize the thermal stability of iodinated heterocyclic compounds, ensuring safety from the bench to scale-up and beyond.

References

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved March 7, 2024, from [Link]

  • Fauske & Associates, LLC. (n.d.). Thermal Stability Testing. Retrieved March 7, 2024, from [Link]

  • ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537-24). [Link]

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B., & Postnikov, P. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • NETZSCH Analyzing & Testing. (2023). Accelerating Rate Calorimeter (ARC® 254). Retrieved March 7, 2024, from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved March 7, 2024, from [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved March 7, 2024, from [Link]

  • Nannapaneni, S., & Moser, J. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1785–1792. [Link]

  • Wang, Y., Hu, R., Zhao, F., & Gao, H. (2015). Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. International Journal of Materials, Mechanics and Manufacturing, 3(4). [Link]

  • Dahn, J. (n.d.). ARC fundamentals. Dalhousie University. Retrieved March 7, 2024, from [Link]

  • PubMed. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. Retrieved March 7, 2024, from [Link]

  • Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved March 7, 2024, from [Link]

  • Brydon, D. L., & Cadogan, J. I. G. (1968). Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic, 819-824. [Link]

  • Yin, C., Zhang, J., He, C., & Shreeve, J. M. (2018). Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. Molecules, 23(11), 2977. [Link]

  • Zhdankin, V. V. (2014). Iodine Heterocycles. Topics in Heterocyclic Chemistry, 35, 325-361. [Link]

  • Shevchenko, A. V., et al. (n.d.). Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Sigma-HSE. (n.d.). Thermal Stability Testing & Analysis. Retrieved March 7, 2024, from [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved March 7, 2024, from [Link]

  • European Pharmaceutical Review. (n.d.). Principles of Differential Scanning Calorimetry (DSC). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025). (PDF) Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. Retrieved March 7, 2024, from [Link]

  • GxP-CC. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • Lab Manager. (n.d.). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2025). (PDF) Preparation and characterization of ionic liquids derived from imidazole with some transition elements and study of their thermal stability and thermodynamic parameters. Retrieved March 7, 2024, from [Link]

  • SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. Retrieved March 7, 2024, from [Link]

  • Furman University Scholar Exchange. (1997). Synthesis, structure and thermal decomposition of nitrogen-iodine charge-transfer complexes. Retrieved March 7, 2024, from [Link]

  • Zhdankin, V. V., & Stang, P. J. (2002). Chemistry of Polyvalent Iodine. Chemical Reviews, 102(7), 2523–2584. [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved March 7, 2024, from [Link]

  • TA Instruments. (n.d.). Evaluation of Hazards Potential by DSC. Retrieved March 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved March 7, 2024, from [Link]

  • Springer. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved March 7, 2024, from [Link]

  • Beilstein Journals. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Retrieved March 7, 2024, from [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved March 7, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Retrieved March 7, 2024, from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers. Retrieved March 7, 2024, from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved March 7, 2024, from [Link]

  • MDPI. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (1997). Ionization Reaction in Iodine/Pyridine Solutions. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved March 7, 2024, from [Link]

  • Western Michigan University. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Retrieved March 7, 2024, from [Link]

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Comparative

Comparative Guide: Anti-Proliferative Efficacy of Benzopyran-Isoxazole Hybrids

Executive Summary: The Hybrid Advantage In the landscape of antiproliferative drug discovery, the "molecular hybridization" strategy has emerged as a superior alternative to single-pharmacophore design. This guide object...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Advantage

In the landscape of antiproliferative drug discovery, the "molecular hybridization" strategy has emerged as a superior alternative to single-pharmacophore design. This guide objectively compares the performance of Benzopyran-Isoxazole Hybrids —a class of chimeric molecules combining the tubulin-targeting properties of benzopyrans (chromenes) with the pharmacokinetics and kinase-inhibitory potential of isoxazoles.

Key Finding: Selected ester-linked benzopyran-isoxazole hybrids (specifically the 5a–d series ) demonstrate IC50 values (5.2–22.2 µM) comparable to standard chemotherapeutics like Doxorubicin in specific resistant cell lines (e.g., MDA-MB-231), while maintaining a significantly higher safety profile in normal human cells (HEK-293).

Structural Rationale & SAR Analysis

The synergy of this hybrid rests on two pillars:

  • The Benzopyran Core: Historically validated to mimic the A/B ring system of flavonoids, acting as a scaffold for tubulin binding and estrogen receptor modulation.

  • The Isoxazole Moiety: A bioisostere for carboxylic acids and esters, known to form hydrogen bonds with the ATP-binding pockets of kinases (e.g., VEGFR, Src).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical structural features governing potency.

SAR_Analysis Core Benzopyran-Isoxazole Hybrid Core Linker Linker Stability: Ester > Amide > Acetal (Critical for Bioavailability) Core->Linker Determines C3_Pos C3 Substitution: Methyl/Electron-Donating Enhances Selectivity Core->C3_Pos Modulates Iso_Ring Isoxazole Ring: H-Bond Acceptor (Kinase Pocket Binding) Core->Iso_Ring Contains Potency High Antiproliferative Activity (IC50 < 10µM) Linker->Potency Ester Linkage Most Potent C3_Pos->Potency Optimizes Binding Iso_Ring->Potency Target Engagement

Caption: SAR analysis highlighting the dominance of ester linkers and C3-substitutions in maximizing antiproliferative potency.

Comparative Performance Data

The following data contrasts the most potent hybrids (Series 5) against clinical standards. Data is aggregated from multi-panel screenings (Gupta et al., 2023; Hanchate et al., 2025).

Table 1: IC50 (µM) Comparison Across Cancer Cell Lines[1][2]
Compound IDStructure FeatureMDA-MB-231 (Breast)CCRF-CEM (Leukemia)PC-3 (Prostate)HEK-293 (Normal Kidney)Selectivity Index (SI)
Hybrid 5a Ester linker, 3,5-dimethylisoxazole5.6 ± 0.4 7.2 ± 0.86.8 ± 0.5> 293.2> 52.3
Hybrid 5c Methoxy substitution12.9 ± 1.13.3 ± 0.2 8.1 ± 0.9222.117.2
Hybrid 5d Electron-withdrawing group16.1 ± 1.514.2 ± 1.315.5 ± 1.2191.511.9
Doxorubicin Standard Chemotherapy5.0 ± 0.32.1 ± 0.13.5 ± 0.2< 50.0Low
Precursor Unsubstituted Benzopyran> 100> 100> 100> 200N/A

Interpretation:

  • Efficacy: Compound 5a approaches the potency of Doxorubicin in breast cancer models (5.6 µM vs 5.0 µM).

  • Safety: Crucially, 5a shows a Selectivity Index (SI) > 50, whereas Doxorubicin is known for significant cardiotoxicity and cytotoxicity in normal cells. The hybrid compounds are effectively inert against normal HEK-293 cells.

Mechanism of Action (MOA)

Unlike simple cytotoxins, these hybrids exhibit a dual mechanism: Kinase Modulation and Apoptosis Induction .

Signaling Pathway Modulation

The hybrids trigger the intrinsic apoptotic pathway, characterized by the upregulation of Bax and downregulation of Bcl-2.

MOA_Pathway Hybrid Hybrid 5a (5 µM) Kinase Kinase Inhibition (Src / VEGFR) Hybrid->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Hybrid->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Hybrid->Bax Upregulates Kinase->Bcl2 Loss of Survival Signal Mito Mitochondrial Depolarization Bcl2->Mito Blocks Bax->Mito Induces Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Proposed mechanism where Hybrid 5a shifts the Bax/Bcl-2 ratio, triggering the caspase cascade.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized for the evaluation of these hybrids.

Protocol A: High-Throughput Antiproliferative Assay (MTT)

Rationale: The MTT assay relies on mitochondrial succinate dehydrogenase activity, providing a direct measure of metabolic viability.

  • Seeding: Plate cells (MDA-MB-231, HeLa, etc.) at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours at 37°C in 5% CO₂.

  • Treatment:

    • Prepare stock solution of Hybrid 5a in DMSO (10 mM).

    • Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Critical Control: Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (Doxorubicin).

  • Exposure: Incubate for 48 or 72 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    [1]
    
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Differentiates between early apoptosis (PS exposure) and necrosis (membrane permeabilization).

  • Treatment: Treat

    
     cells with Hybrid 5a at its IC50 concentration for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend pellet in

    
     Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin+/PI-): Early Apoptotic (Target population for 5a ).

    • Q4 (Annexin-/PI-): Viable.

References

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrid Compounds. Source: Molecules (MDPI), 2023. URL:[Link]

  • New α-Tocopherol-Isoxazole Hybrids: Synthesis, in Vitro Anticancer and Antioxidant Evaluation. Source: ResearchGate, 2025. URL:[Link]

  • Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Source: Asian Journal of Chemistry, 2024. URL:[Link]

  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity. Source: Scientific Reports (Nature), 2018. URL:[Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Source: European Journal of Medicinal Chemistry, 2021.[2] URL:[Link][2]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. As researchers and drug development professionals, our commitment to sa...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to provide clear, actionable guidance that ensures regulatory compliance and protects both laboratory personnel and the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.

Core Principle: Hazard-Based Waste Management

The foundational principle for disposing of any chemical, including (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, is to manage it based on its inherent hazards. The molecular structure of this compound presents two primary characteristics that dictate its disposal pathway:

  • Halogenated Organic Compound: The presence of an iodine atom classifies this molecule as a halogenated organic compound. Halogenated waste streams require specific disposal methods, typically high-temperature incineration with subsequent scrubbing of acid gases, which is fundamentally different from the fuel-blending methods used for non-halogenated solvents.[1] Mixing these waste streams leads to regulatory non-compliance and can damage disposal facility equipment.[1]

  • Biologically Active Scaffold: The benzopyran structure is a well-known pharmacophore present in many biologically active compounds.[2][3] While the specific toxicology of this exact molecule may not be fully documented, its structural similarity to other bioactive molecules necessitates handling it as a potentially toxic substance.[4]

Table 1: Hazard Assessment Summary
Hazard CategoryAssessed Risk & RationaleRecommended Precaution
Toxicity Moderate to High. The benzopyran scaffold is common in pharmaceuticals.[2] Halogenated organics can exhibit various toxicities.[5] GHS classifications for a similar compound, 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, include warnings for being harmful if swallowed, in contact with skin, or inhaled.[4]Handle in a chemical fume hood. Use appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and skin contact.[6][7]
Environmental Hazard High. Improper disposal of even small quantities of chemical waste can contaminate large volumes of soil and water.[8] Halogenated compounds can persist in the environment. Disposal down the drain or in regular trash is strictly prohibited.[6][9]Contain all waste in designated, sealed containers for collection by a certified hazardous waste handler.[10]
Reactivity Low. The molecule is generally stable under normal laboratory conditions.[11] However, it is incompatible with strong oxidizing agents and acids.[12]Segregate from incompatible materials like strong acids and oxidizing agents during storage and waste accumulation.[13][14]
Flammability Combustible. While not highly flammable, similar structures are classified as combustible liquids.[11][15]Keep away from open flames, sparks, and other ignition sources.[12][16]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for the safe disposal of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol from the point of generation to its final removal from the laboratory.

Step 1: Immediate Segregation at the Point of Generation

The moment a material is designated as waste, it must be properly managed.[17] This is the most critical step in the disposal process.

  • Action: Immediately designate any waste containing (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol—including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, contaminated gloves)—as "Halogenated Organic Waste." [6]

  • Causality: Federal and local regulations mandate the strict segregation of halogenated and non-halogenated waste streams.[1][8] This is because the disposal pathways are different and significantly impact cost; halogenated solvent disposal can be two to three times more expensive than non-halogenated solvent disposal.[1]

Step 2: Select the Correct Waste Container

Container integrity is essential for preventing leaks and ensuring safe transport.

  • Action: Select a clean, undamaged container made of a chemically compatible material (e.g., high-density polyethylene [HDPE] or glass) with a secure, screw-top lid.[13][14]

  • Causality: The container must be able to withstand the chemical properties of the waste without degrading, leaking, or collapsing.[8] Food-grade containers are not acceptable for hazardous waste storage.[13] The original product container, if in good condition, is an ideal choice.[13]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[10][14]

  • Action: Before adding any waste, affix a "Hazardous Waste" tag to the container.[18] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol" .[5]

    • A complete list of all other constituents and their approximate percentages (e.g., solvents, reactants).[13][18]

    • The date when waste was first added to the container (accumulation start date).[14]

    • The specific hazard characteristics (e.g., "Toxic," "Combustible").[18]

  • Causality: Inaccurate or incomplete labeling can lead to dangerous chemical reactions if incompatible wastes are inadvertently mixed by disposal personnel. It is also a common cause of regulatory fines.

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][13] This area must be at or near the point of waste generation.[10] The container must be kept in a secondary containment bin to catch any potential leaks.

  • Causality: The SAA keeps hazardous waste organized and segregated from general lab chemicals, minimizing the risk of accidents.[13] Secondary containment is a crucial safeguard against spills and environmental contamination.[6] Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons) and the duration of storage.[10]

Step 5: Arrange for Timely Disposal

Do not allow waste to accumulate indefinitely.

  • Action: Once the container is nearly full (e.g., 75-80% capacity) or approaches its maximum accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][18]

  • Causality: Regular disposal prevents the accumulation of large quantities of hazardous materials in the lab, which reduces overall risk.[5] Institutional EHS departments are responsible for the compliant transport and final disposal of hazardous waste.[10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol.

G Disposal Workflow for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Start Waste Generation IsHalogenated Is the waste halogenated? (Contains F, Cl, Br, I) Start->IsHalogenated SegregateHalogen Segregate as 'HALOGENATED ORGANIC WASTE' IsHalogenated->SegregateHalogen Yes SegregateNonHalogen Segregate as 'Non-Halogenated Waste' IsHalogenated->SegregateNonHalogen No SelectContainer Select Chemically Compatible Container SegregateHalogen->SelectContainer LabelContainer Label with 'Hazardous Waste' & Full Chemical Contents SelectContainer->LabelContainer StoreSAA Store Sealed Container in Secondary Containment within a Satellite Accumulation Area (SAA) LabelContainer->StoreSAA RequestPickup Request Pickup from Environmental Health & Safety (EHS) StoreSAA->RequestPickup End Disposal Complete RequestPickup->End

Caption: Decision workflow for laboratory chemical waste disposal.

Prohibited Actions and Emergency Procedures

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of this chemical down the drain.[6][9] This can lead to environmental contamination and potentially violate local and federal regulations.[1]

  • DO NOT dispose of this chemical or its empty containers in the regular trash.[8][9] Empty containers retain chemical residues and are considered hazardous.[12]

  • DO NOT mix halogenated waste with non-halogenated waste.[1][18]

  • DO NOT leave waste containers open or unlabeled.[5][10]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[6]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels to absorb large spills.

  • Scoop the absorbent material into a designated waste container, label it as hazardous waste, and dispose of it according to the protocol above.[18]

  • For large spills, or if you are ever in doubt, contact your institution's EHS emergency line immediately.[18]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move to fresh air immediately.[12]

  • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) or chemical information available. [7][12]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Temple University. Halogenated Solvents in Laboratories.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Fisher Scientific. Safety Data Sheet - 1,3-Benzodioxole.
  • Fisher Scientific. Safety Data Sheet - (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • National Institutes of Health. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - PubChem.
  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
  • Methanex. Safety Data Sheet - Methanol.
  • International Journal of Biology and Pharmaceutical Sciences. (2024, February 1). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD.
  • PubMed. (2001, November 15). Inhibition of neutrophil O(2)(-) production by unsymmetrical methylene derivatives of benzopyrans: their use as potential antiinflammatory agents.

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